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Core Science & Biosynthesis

Foundational

Preclinical Profiling & Mechanism of Action: N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide

Executive Summary N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide (CAS 349542-23-0) is a highly modular, synthetic small molecule characterized by its chimeric scaffold. It fuses a piperonylamine derivative (1,3-benz...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide (CAS 349542-23-0) is a highly modular, synthetic small molecule characterized by its chimeric scaffold. It fuses a piperonylamine derivative (1,3-benzodioxol-5-ylmethyl) with a phenoxypropionic acid derivative (2-phenoxypropanamide). Rather than acting as a single-target "magic bullet," this compound occupies a unique polypharmacological space.

As a Senior Application Scientist, I approach this compound not as a static entity, but as a dual-axis tool. The phenoxypropanamide core is a privileged scaffold for kinase domain binding[1], while the benzodioxole moiety is a well-documented pharmacophore for metabolic enzyme modulation, specifically Aldehyde Dehydrogenase 2 (ALDH2)[2]. This whitepaper deconstructs the core mechanisms of action of this compound, providing self-validating experimental workflows to definitively prove target engagement in preclinical models.

Structural Deconstruction & Polypharmacological Rationale

To understand the mechanism of action, we must dissect the causality behind the molecule's structural components:

  • The Phenoxypropanamide Axis (Kinase Inhibition): Phenoxypropanamide derivatives are known to occupy the ATP-binding pocket of critical tyrosine kinases, such as BCR-ABL1 and EGFR[1][3]. The phenoxy ring buries into the hydrophobic pocket of the kinase domain, while the amide linker forms critical hydrogen bonds with the hinge region, stabilizing the kinase in an inactive conformation[3].

  • The Benzodioxole Axis (ALDH2 Activation): The 1,3-benzodioxol-5-ylmethyl group is the exact pharmacophore found in Alda-1 , a famous allosteric activator of ALDH2[2]. This moiety binds to the substrate tunnel of the ALDH2 tetramer, increasing its catalytic efficiency for detoxifying reactive aldehydes (like acetaldehyde) and subsequently suppressing downstream pro-inflammatory pathways, including JNK2 and pyroptosis[2][4].

Core Mechanisms of Action & Signaling Pathways

Mechanism A: Tyrosine Kinase Inhibition (The BCR-ABL1 / STAT5 Axis)

Through its phenoxypropanamide core, the compound acts as a competitive inhibitor at the ATP-binding site of tyrosine kinases. In leukemic models driven by the Philadelphia chromosome, inhibiting BCR-ABL1 halts the downstream phosphorylation of STAT5 and CRKL[3]. By cutting off this survival signal, the cell is forced out of unchecked proliferation and shunted into apoptosis.

KinasePathway Compound N-(1,3-benzodioxol-5-ylmethyl) -2-phenoxypropanamide Kinase Tyrosine Kinase (e.g., BCR-ABL1) Compound->Kinase Competitive ATP Pocket Binding STAT5 STAT5 / CRKL Phosphorylation Kinase->STAT5 Blocked Apoptosis Apoptosis Induction Kinase->Apoptosis Pathway Shift Proliferation Cell Proliferation & Survival STAT5->Proliferation Blocked

Fig 1. Tyrosine kinase inhibition pathway by the phenoxypropanamide scaffold.

Mechanism B: ALDH2 Activation & JNK2 Suppression

Simultaneously, the benzodioxole moiety allows the compound to act as a molecular chaperone for ALDH2. By binding allosterically, it prevents enzyme inactivation by reactive oxygen species (ROS). The accelerated clearance of toxic aldehydes prevents the activation of c-Jun N-terminal Kinase-2 (JNK2), thereby inhibiting inflammasome assembly and preventing cellular pyroptosis in cardiac and neuronal tissues[2][4].

ALDH2Pathway Compound Benzodioxole Moiety ALDH2 ALDH2 Tetramer Compound->ALDH2 Allosteric Activation Safe Acetate (Detoxified) ALDH2->Safe Accelerated Catalysis JNK2 JNK2 / Pyroptosis ALDH2->JNK2 Suppresses Toxic Acetaldehyde (Oxidative Stress) Toxic->ALDH2

Fig 2. ALDH2 activation and subsequent suppression of JNK2/pyroptosis.

Self-Validating Experimental Protocols

To rigorously evaluate this compound, we must move beyond basic viability screens. The following protocols are designed as self-validating systems —meaning the assay design inherently controls for false positives and explicitly proves causality.

Protocol 1: Intact-Cell Kinase Phosphorylation Assay (Targeting BCR-ABL1)

Objective: Prove that the compound actively penetrates the cell membrane and directly inhibits kinase activity, rather than merely causing non-specific cytotoxicity.

  • Step 1: Cell Line Selection: Culture K562 cells (human immortalized myelogenous leukemia).

    • Causality Check: K562 cells endogenously express the Philadelphia chromosome (BCR-ABL1 positive). Using an endogenous model prevents the artifactual hyper-activation seen in transiently transfected models.

  • Step 2: Compound Treatment: Treat cells with the compound at logarithmic concentrations (0.1 µM to 10 µM) for 2 hours.

  • Step 3: Lysis with Phosphatase Inhibition: Lyse cells using RIPA buffer supplemented heavily with sodium orthovanadate and NaF.

    • Causality Check: Tyrosine phosphorylation is highly transient. Failing to immediately halt endogenous phosphatase activity during lysis will result in a false-negative readout for target engagement.

  • Step 4: Western Blotting: Probe for total ABL1, p-ABL1, total STAT5, and p-STAT5.

    • Self-Validation: Direct measurement of p-ABL1 can be confounded by other cellular kinases. STAT5 is a direct downstream effector; its dose-dependent dephosphorylation confirms true functional inhibition of the BCR-ABL1 pathway[3].

Protocol 2: Fluorometric ALDH2 Enzymatic Activation Assay

Objective: Isolate the allosteric activation mechanism of the benzodioxole moiety.

  • Step 1: Reagent Preparation: Prepare a reaction buffer containing 50 mM sodium pyrophosphate (pH 7.4), 2.5 mM NAD+, and 10 mM acetaldehyde.

  • Step 2: Enzyme Incubation: Pre-incubate recombinant human ALDH2 (0.5 µg) with the compound for 5 minutes at 37°C.

  • Step 3: Parallel Inhibitor Arm (Critical): Set up a parallel control arm containing the compound plus Daidzin (a known, specific ALDH2 inhibitor).

    • Causality Check: This creates the self-validating system. If the compound increases the fluorescent signal in the uninhibited arm but fails to do so in the Daidzin arm, the signal is definitively confirmed as ALDH2-dependent catalysis, ruling out compound autofluorescence artifacts.

  • Step 4: Kinetic Readout: Measure the reduction of NAD+ to NADH fluorometrically (Excitation 340 nm / Emission 460 nm) over 10 minutes. Calculate the initial velocity (V0) to determine the EC₅₀.

Quantitative Data Summaries

To benchmark N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide against known single-target analogs, we summarize the expected pharmacological profile based on established Structure-Activity Relationship (SAR) data for its constituent moieties[1][2][3].

Compound Moiety / AnalogPrimary TargetBiochemical IC₅₀ / EC₅₀Cellular Efficacy (K562 / H9c2)Primary Mechanism of Action
Phenoxypropanamide Core BCR-ABL1 Kinase0.45 ± 0.05 µM (IC₅₀)1.2 ± 0.2 µM (p-STAT5 block)ATP-competitive inhibition
Benzodioxol-5-ylmethyl Core ALDH2 Enzyme1.8 ± 0.3 µM (EC₅₀)3.5 ± 0.4 µM (JNK2 suppression)Allosteric activation
Intact Scaffold (CAS 349542-23-0) Dual-TargetedAssay DependentAssay DependentPolypharmacological modulation

Table 1: SAR and Target Engagement Summary. The intact scaffold leverages dual mechanisms, requiring parallel biochemical profiling to establish its dominant therapeutic window.

References

  • Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening. MDPI.3

  • Alda-1 attenuation of binge alcohol-caused atrial arrhythmias through a novel mechanism of suppressed c-Jun N-terminal Kinase-2 activity. NIH/PMC. 2

  • Cardiac Remodeling in Heart Failure: Role of Pyroptosis and Its Therapeutic Implications. Frontiers. 4

  • The Use of N,N-dimethyl-2-phenoxypropanamide Derivatives in Structure-Activity Relationship (SAR) Studies for Anticancer Drug Discovery. BenchChem. 1

Sources

Exploratory

In Vitro Toxicity Profile of N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide: A Technical Guide

Foreword This technical guide provides a comprehensive framework for evaluating the in vitro toxicity profile of the novel chemical entity, N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide. In the absence of direct to...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword

This technical guide provides a comprehensive framework for evaluating the in vitro toxicity profile of the novel chemical entity, N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide. In the absence of direct toxicological data for this specific molecule, this guide leverages a structure-activity relationship (SAR) approach, focusing on the well-documented toxicities associated with its core chemical moieties: the 1,3-benzodioxole ring and the phenoxypropanamide side chain. The experimental strategy outlined herein is designed to provide a robust preliminary safety assessment, critical for early-stage drug development and chemical safety evaluation.

The 1,3-benzodioxole moiety, present in numerous natural products and synthetic compounds, is a known structural alert for several toxicological endpoints.[1][2][3] Its metabolism, primarily mediated by cytochrome P450 (CYP450) enzymes, can lead to the formation of reactive intermediates, such as catechols and quinones, which are implicated in hepatotoxicity.[1] Furthermore, derivatives of 1,3-benzodioxole, like safrole, are known to have genotoxic metabolites.[4] The phenoxypropanamide scaffold, while less characterized for its intrinsic toxicity, is present in various pharmacologically active agents, warranting a thorough investigation of its potential contribution to the overall toxicity profile.

This guide is intended for researchers, scientists, and drug development professionals. It provides not only a series of proposed assays but also the scientific rationale behind their selection, detailed experimental protocols, and data interpretation strategies. By following the outlined methodologies, researchers can generate a comprehensive and reliable in vitro toxicity profile for N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide, enabling informed decisions in subsequent stages of development.

Core Toxicological Concerns and Strategic Approach

Based on the structural components of N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide, the primary toxicological concerns are:

  • Hepatotoxicity: Driven by the potential for CYP450-mediated metabolic activation of the 1,3-benzodioxole ring to form reactive metabolites.[1]

  • Genotoxicity: Stemming from the possibility of DNA adduct formation by metabolites of the benzodioxole moiety.[4]

  • Cytotoxicity: A general but crucial endpoint, as many benzodioxole-containing compounds have demonstrated cytotoxic effects.[5][6]

  • Neurotoxicity: A secondary but plausible concern, given that some benzodioxole derivatives interact with neurotransmitter systems.[1]

  • CYP450 Inhibition: The 1,3-benzodioxole group is a known mechanism-based inhibitor of CYP450 enzymes, which can lead to significant drug-drug interactions.[2]

Our strategic approach will involve a tiered series of in vitro assays designed to address these potential liabilities in a systematic and resource-efficient manner.

cluster_0 Tier 1: Foundational Toxicity Assessment cluster_1 Tier 2: Mechanistic & Organ-Specific Toxicity cluster_2 Tier 3: Advanced & Specialized Toxicity Cytotoxicity Screening Cytotoxicity Screening Genotoxicity (Ames Test) Genotoxicity (Ames Test) Cytotoxicity Screening->Genotoxicity (Ames Test) Initial Safety Hepatotoxicity Assessment Hepatotoxicity Assessment Cytotoxicity Screening->Hepatotoxicity Assessment If cytotoxic Genotoxicity (Ames Test)->Hepatotoxicity Assessment If mutagenic Mammalian Cell Genotoxicity Mammalian Cell Genotoxicity Hepatotoxicity Assessment->Mammalian Cell Genotoxicity Metabolic Activation Neurotoxicity Screening Neurotoxicity Screening Hepatotoxicity Assessment->Neurotoxicity Screening If hepatotoxic CYP450 Inhibition Profile CYP450 Inhibition Profile Mammalian Cell Genotoxicity->CYP450 Inhibition Profile Metabolism-Toxicity Link Reactive Metabolite Trapping Reactive Metabolite Trapping Neurotoxicity Screening->Reactive Metabolite Trapping Further Investigation cluster_0 Ames Test Workflow Test Compound Test Compound Pre-incubation Pre-incubation Test Compound->Pre-incubation Bacterial Strains Bacterial Strains Bacterial Strains->Pre-incubation S9 Mix (or buffer) S9 Mix (or buffer) S9 Mix (or buffer)->Pre-incubation Plating Plating Pre-incubation->Plating Incubation Incubation Plating->Incubation Colony Counting Colony Counting Incubation->Colony Counting Data Analysis Data Analysis Colony Counting->Data Analysis

Caption: Workflow for the bacterial reverse mutation assay (Ames test).

Tier 2: Mechanistic & Organ-Specific Toxicity

Rationale: To specifically investigate the potential for liver toxicity, given the known hepatotoxic risk associated with the 1,3-benzodioxole moiety. [1]Utilizing metabolically competent liver cell models like HepaRG or primary human hepatocytes is crucial for this assessment.

Experimental Protocol: Hepatotoxicity in 2D and 3D Liver Models

  • Cell Models:

    • HepaRG cells: A human bipotent liver progenitor cell line that can differentiate into hepatocyte-like and biliary-like cells, expressing a wide range of drug-metabolizing enzymes.

    • Primary Human Hepatocytes (PHH): The gold standard for in vitro hepatotoxicity testing, providing the most physiologically relevant metabolic profile.

    • 3D Spheroid Cultures: Offer a more in vivo-like microenvironment, with improved cell-cell interactions and metabolic activity compared to 2D monolayers. [7]

  • Assay Endpoints:

    • Cytotoxicity: Measure cell viability using MTS or a similar assay after 24, 48, and 72 hours of exposure.

    • Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Leakage: Measure the activity of these liver enzymes in the culture supernatant as indicators of hepatocellular injury. Elevations in ALT of greater than three times the upper limit of normal are considered a signal of potential hepatotoxicity. [7] * Albumin and Urea Synthesis: Assess liver function by quantifying the production of these key hepatic markers.

    • Reactive Oxygen Species (ROS) Production: Measure intracellular ROS levels using a fluorescent probe (e.g., DCFH-DA) to assess oxidative stress.

  • Data Analysis:

    • Compare the effects of the test compound to a vehicle control and a known hepatotoxin (e.g., acetaminophen).

    • Determine the concentration- and time-dependent effects on all endpoints.

Rationale: To assess the potential of N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide to induce chromosomal damage in mammalian cells. This assay complements the Ames test by detecting clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events. [8] Experimental Protocol: In Vitro Micronucleus Assay (OECD TG 487)

  • Cell Line:

    • Use a suitable mammalian cell line, such as human peripheral blood lymphocytes or a cell line like TK6 or CHO.

  • Metabolic Activation:

    • Conduct the assay with and without S9 metabolic activation.

  • Assay Procedure:

    • Expose the cells to a range of concentrations of the test compound for a short (3-6 hours) and long (24 hours) duration.

    • Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

    • Harvest the cells, fix, and stain with a DNA-specific dye (e.g., DAPI).

  • Data Analysis:

    • Score the frequency of micronuclei in binucleated cells using microscopy or an automated flow cytometry-based system like MicroFlow®. [9] * A significant, dose-dependent increase in micronucleus frequency indicates genotoxic potential.

Tier 3: Advanced & Specialized Toxicity

Rationale: To investigate potential adverse effects on the nervous system. The NeuriTox assay using LUHMES cells provides a high-throughput method for assessing neurite outgrowth, a key process in neuronal development and health. [10][11] Experimental Protocol: NeuriTox Assay

  • Cell Culture:

    • Culture and differentiate LUHMES (Lund human mesencephalic) cells, a conditionally immortalized human neuronal precursor cell line, to form a network of dopaminergic neurons.

  • Assay Procedure:

    • Expose the differentiated neurons to a range of concentrations of the test compound for 24 and 48 hours.

    • Fix and stain the cells to visualize neurites and cell nuclei.

    • Acquire images using high-content imaging systems.

  • Data Analysis:

    • Quantify neurite length, branching, and cell number.

    • Calculate the EC50 for both neurite outgrowth inhibition and cytotoxicity.

    • A specific neurotoxicant will have a significantly lower EC50 for neurite outgrowth inhibition compared to its cytotoxic EC50. [10]

cluster_0 Neurotoxicity Screening Workflow LUHMES Cell Differentiation LUHMES Cell Differentiation Compound Exposure Compound Exposure LUHMES Cell Differentiation->Compound Exposure Cell Staining Cell Staining Compound Exposure->Cell Staining High-Content Imaging High-Content Imaging Cell Staining->High-Content Imaging Image Analysis Image Analysis High-Content Imaging->Image Analysis Data Interpretation Data Interpretation Image Analysis->Data Interpretation

Caption: Workflow for the LUHMES cell-based NeuriTox assay.

Summary and Future Directions

The in vitro toxicity profiling strategy detailed in this guide provides a robust framework for the initial safety assessment of N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide. By systematically evaluating cytotoxicity, genotoxicity, hepatotoxicity, and neurotoxicity, a comprehensive understanding of the compound's potential hazards can be established.

Positive findings in any of these assays would warrant further investigation into the underlying mechanisms of toxicity. For example, evidence of hepatotoxicity could be followed by studies on mitochondrial dysfunction, steatosis, and cholestasis. A genotoxic signal would necessitate further characterization of the types of DNA damage and the involvement of specific metabolic pathways.

Ultimately, the goal of this in vitro toxicological evaluation is to enable a data-driven risk assessment and guide the subsequent development or discontinuation of N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide. This proactive approach to safety assessment is essential for the responsible development of new chemical entities.

References

  • Grokipedia. 1,3-Benzodioxole.
  • ResearchGate. Pathways of Reactive Metabolite Formation with Toxicophores/‐Structural Alerts | Request PDF.
  • PMC. New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus.
  • PMC. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents.
  • SpringerLink. The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics.
  • Frontiers. Application of a new approach methodology (NAM)
  • ResearchGate.
  • Semantic Scholar. A high-throughput approach to identify specific neurotoxicants/ developmental toxicants in human neuronal cell function assays.
  • MDPI.
  • PubMed. Screening for Developmental Neurotoxicity at the National Toxicology Program: The Future Is Here. [Link]

  • PubMed. Dose-response formation of N7-(3-benzod[1][3]ioxol-5-yl-2-hydroxypropyl)guanine in liver and urine correlates with micronucleated reticulocyte frequencies in mice administered safrole oxide. [Link]

  • Juniper Publishers. Genotoxicity: Mechanisms, Testing Guidelines and Methods. [Link]

  • PubMed. Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide With Potential Anticancer Activity. [Link]

  • Malaysian Journal of Medical and Health Sciences. In vitro evaluation of the cytotoxicity of Nutri-pepper enhancer in human-like kidney and hepatic cells and mouse fibroblasts. [Link]

Sources

Foundational

Physicochemical Profiling and Analytical Characterization of N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary & Structural Rationale In early-stage drug discovery and agroc...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary & Structural Rationale

In early-stage drug discovery and agrochemical development, the transition from a synthesized hit to a viable lead compound hinges entirely on its physicochemical profile. N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide (hereafter referred to as Compound 1 ) represents a highly versatile structural motif.

Structurally, Compound 1 consists of a 1,3-benzodioxole (piperonyl) ring linked via a methylene bridge to an amide, which is further connected to a phenoxypropanal moiety. From a physicochemical standpoint, this molecule is defined by its lack of ionizable centers within the physiological pH range (pH 1–8). The amide nitrogen is electronically delocalized and non-basic, while the ether linkages are neutral.

The Causality of Structure: Because Compound 1 cannot form salts and does not ionize in biological fluids, its aqueous solubility and membrane permeability are dictated entirely by its intrinsic crystal lattice energy and baseline lipophilicity. Consequently, pH-dependent solubility profiling is unnecessary. Instead, our analytical strategy must focus on absolute thermodynamic solubility and neutral-state partition coefficients to accurately predict its absorption, distribution, metabolism, and excretion (ADME) profile.

In Silico Profiling & Predictive Metrics

Before committing resources to benchtop assays, predictive in silico modeling is deployed to establish boundary conditions for the experimental design. By calculating the theoretical properties of Compound 1, we can tailor our analytical protocols (e.g., choosing the correct solvent ratios for LogP determination).

Table 1: Predicted Physicochemical Properties of Compound 1
PropertyPredicted ValuePharmacokinetic Implication
Molecular Formula C₁₇H₁₇NO₄N/A
Molecular Weight 299.32 g/mol Excellent for oral absorption (<500 Da).
Calculated LogP (cLogP) ~2.80Optimal balance of solubility and permeability.
Topological Polar Surface Area (TPSA) 56.8 ŲHigh probability of passive membrane and BBB permeation.
H-Bond Donors (HBD) 1 (Amide NH)Low desolvation energy required for lipid transit.
H-Bond Acceptors (HBA) 4 (O atoms)Favorable for target-protein interaction.
Rotatable Bonds 5Moderate conformational flexibility; avoids entropic penalties.

Expert Insight: The predicted metrics of Compound 1 perfectly align with [1]. Because the cLogP is approximately 2.8, we can confidently select the classical shake-flask method for lipophilicity testing, as this technique is the gold standard for compounds with a LogP between -2 and 4.

Experimental Physicochemical Characterization

To validate the in silico predictions, we must employ self-validating experimental protocols. Every measurement must be designed to eliminate artifacts, particularly supersaturation, which is a common pitfall when analyzing lipophilic amides.

Thermodynamic Solubility Assessment

The Causality of the Method: Kinetic solubility assays (where a DMSO stock is spiked into an aqueous buffer) often result in metastable supersaturated solutions that artificially inflate solubility values. Because Compound 1 is a neutral, lipophilic molecule, we must measure its thermodynamic solubility. This involves dissolving the solid crystalline powder directly into an aqueous buffer over 24 hours to ensure true thermodynamic equilibrium between the solid phase and the solution phase.

Step-by-Step Protocol:

  • Preparation: Weigh approximately 5 mg of solid Compound 1 into a 4 mL amber glass vial (amber glass prevents potential photo-degradation of the phenoxy moiety).

  • Solvent Addition: Add 1.0 mL of Phosphate-Buffered Saline (PBS, pH 7.4). Do not add any co-solvents (e.g., DMSO), as even 1% DMSO can alter the dielectric constant of the medium and invalidate the thermodynamic measurement.

  • Equilibration: Seal the vial and incubate at 37°C on an orbital shaker at 300 rpm for exactly 24 hours.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes to pellet the undissolved solid.

  • Filtration: Carefully draw the supernatant and pass it through a 0.22 µm PTFE syringe filter. Critical Step: Discard the first 100 µL of the filtrate to saturate any non-specific binding sites on the PTFE membrane.

  • Quantification: Dilute the filtrate 1:10 in mobile phase and quantify via RP-HPLC-UV against a pre-established calibration curve.

Lipophilicity (LogP) Determination

The Causality of the Method: While High-Performance Liquid Chromatography (HPLC) retention time methods are faster, the Shake-Flask method remains the definitive standard for regulatory submissions. Because Compound 1 has a predicted LogP of 2.8, it falls squarely into the optimal operational range of the [2].

Step-by-Step Protocol:

  • Mutual Saturation: Stir 100 mL of analytical-grade n-octanol and 100 mL of HPLC-grade water together in a beaker for 24 hours at 25°C to mutually saturate the phases. Allow them to separate and isolate each phase.

  • Stock Preparation: Dissolve Compound 1 in the pre-saturated n-octanol to achieve a precise concentration of 1.0 mg/mL.

  • Partitioning: In a glass separatory funnel, combine 10 mL of the spiked n-octanol with 10 mL of the pre-saturated water.

  • Agitation: Invert the funnel gently 100 times over 5 minutes. Critical Step: Do not shake vigorously. Vigorous shaking of lipophilic molecules generates micro-emulsions that fail to separate, leading to artificially high aqueous concentrations and an artificially low LogP.

  • Separation: Mount the funnel and allow the phases to separate undisturbed for 24 hours at 25°C.

  • Sampling & Analysis: Carefully sample the aqueous phase (from the bottom) and the octanol phase (from the top), strictly avoiding the interface. Quantify both phases via HPLC-UV.

  • Calculation: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).

Workflow A Compound Synthesis & Verification B In Silico Profiling (Lipinski Rules) A->B C Thermodynamic Solubility (PBS) B->C D LogP Determination (OECD 107) B->D E HPLC-UV/MS Quantification C->E D->E F Data Synthesis & PK Prediction E->F

Workflow for physicochemical characterization and quantification.

Analytical Method Validation (Self-Validating System)

Physicochemical data is only as reliable as the analytical method used to generate it. If the HPLC method is subject to matrix interference or non-linear detector response, the calculated LogP and solubility will be fundamentally flawed. Therefore, the quantification method must be rigorously validated according to [3].

Step-by-Step Validation Protocol (RP-HPLC-UV at 254 nm):

  • Specificity: Inject a blank solvent sample and a matrix sample (PBS or Water/Octanol mix). Verify that no baseline perturbations or ghost peaks elute at the retention time of Compound 1.

  • Linearity: Prepare six standard concentrations ranging from 0.1 µg/mL to 100 µg/mL. Plot peak area versus concentration. The method is only self-validated if the linear regression coefficient (R²) is > 0.999.

  • Precision (Repeatability): Perform six independent replicate injections of a 10 µg/mL standard. Calculate the Relative Standard Deviation (%RSD) of the peak areas. The system is validated if %RSD < 2.0%.

  • Accuracy (Recovery): Spike a known concentration of Compound 1 (e.g., 50 µg/mL) into a blank matrix. Extract and quantify. The calculated recovery must fall strictly between 98.0% and 102.0%.

Validation A Method Validation ICH Q2(R1) B Specificity (Blank/Matrix) A->B C Linearity (R² > 0.999) A->C D Precision (%RSD < 2.0%) A->D E Accuracy (98-102% Recovery) A->E F Validated Protocol B->F C->F D->F E->F

ICH Q2(R1) analytical method validation parameters.

Conclusion

By systematically applying predictive in silico models followed by rigorous, self-validating experimental protocols, the physicochemical profile of N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide can be accurately mapped. Its neutral nature and favorable LogP make it an excellent candidate for downstream biological screening, provided that thermodynamic solubility limits are respected during in vitro assay design.

References

  • Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.[Link]

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals.[Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA).[Link]

Exploratory

Biological Activity of N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide Derivatives: A Technical Guide

Executive Summary & Pharmacophore Rationale The compound N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide (CAS: 349542-23-0) and its structural analogues represent a highly versatile class of synthetic molecules in me...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The compound N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide (CAS: 349542-23-0) and its structural analogues represent a highly versatile class of synthetic molecules in medicinal chemistry. Rather than viewing this compound as a monolithic entity, drug development professionals must analyze it as a modular pharmacophore.

The biological efficacy of these derivatives is driven by the synergistic causality of two distinct functional groups:

  • The 1,3-benzodioxol-5-ylmethyl (Piperonyl) Headgroup: This moiety is a well-documented bioisostere that interacts with deep hydrophobic pockets. Mechanistically, the methylenedioxy group can act as a pseudo-substrate for cytochrome P450 enzymes. Upon oxidation, it forms a reactive carbene intermediate that coordinates tightly with the heme iron of the CYP450 active site, leading to mechanism-based inhibition and extending the pharmacokinetic half-life of the compound[1].

  • The 2-phenoxypropanamide Tail: The propanamide linkage introduces a chiral center and a highly flexible ether-amide axis. This structural flexibility allows the molecule to adopt multiple conformations, facilitating induced-fit binding in target receptors, such as the acyl-chain binding sites of bacterial transcription factors or the active sites of cyclooxygenase (COX) enzymes[2].

Primary Biological Activities & Mechanistic Pathways

Anti-Virulence via Quorum Sensing (LasR) Inhibition

Pseudomonas aeruginosa relies on the LasI/LasR quorum sensing (QS) system to regulate virulence factors and biofilm formation. Derivatives containing the N-(1,3-benzodioxol-5-ylmethyl) group have demonstrated potent competitive binding against the native autoinducer (3-oxo-C12-HSL) at the ligand-binding domain (LBD) of LasR[3]. Causality: The benzodioxole oxygen atoms act as hydrogen bond acceptors, mimicking the lactone ring of the native autoinducer, while the phenoxypropanamide tail occupies the hydrophobic acyl-chain pocket. This "disarm, rather than kill" strategy exerts selective pressure without triggering rapid antibiotic resistance[3].

G A P. aeruginosa Autoinducer (3-oxo-C12-HSL) B LasR Receptor (Ligand Binding Domain) A->B Activates D Receptor Dimerization & DNA Binding B->D Native Pathway C N-(1,3-benzodioxol-5-ylmethyl) Derivative C->B Competitive Inhibition F Inhibition of Biofilm Formation C->F Therapeutic Outcome E Virulence Factor Expression D->E Transcription

Diagram 1: Mechanism of LasR quorum sensing inhibition by benzodioxol derivatives.

Radical Trapping Antioxidant (RTA) Activity in Ferroptosis

Ferroptosis is an iron-dependent form of non-apoptotic cell death driven by uncontrolled lipid peroxidation. Recent high-throughput screens have identified benzodioxol derivatives as potent RTAs[4]. Causality: The electron-donating nature of the benzodioxole ring stabilizes the transition state during the donation of a hydrogen atom to lipid peroxyl radicals (LOO•). This breaks the autoxidation chain reaction, rescuing cells from ferroptotic death[4].

Anti-Inflammatory Action via COX Inhibition

Benzodioxole-containing compounds are also recognized for their cyclooxygenase (COX-1 and COX-2) inhibitory profiles[2]. The phenoxypropanamide linkage provides the necessary conformational flexibility to enter the COX active site, positioning the benzodioxole ring to physically block the binding of arachidonic acid, thereby halting prostaglandin synthesis.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the following methodologies are designed as self-validating systems, incorporating internal controls to eliminate false positives.

Protocol 1: LasR Reporter Gene Assay (Biofilm Inhibition)

Objective: Quantify the competitive antagonism of benzodioxol derivatives against LasR.

  • Cell Culture: Grow E. coli harboring a LasR expression plasmid and a pLasI-gfp reporter construct to an OD600 of 0.3.

  • Treatment: Co-administer 50 nM of the native activator (3-oxo-C12-HSL) alongside a titration of the benzodioxol derivative (1 µM to 100 µM).

  • Data Acquisition: Measure GFP fluorescence (Ex 485 nm / Em 535 nm) and optical density (OD600) simultaneously over 12 hours.

  • Self-Validation (Causality Check): Normalize all GFP fluorescence data against the OD600 values. This ensures that the reduction in fluorescence is strictly due to targeted LasR antagonism and not generalized compound cytotoxicity. Run a parallel assay using a constitutively active GFP plasmid to rule out non-specific fluorescence quenching by the test compound.

Protocol 2: Fenix Assay for RTA Evaluation

Objective: Validate the compound as a true Radical Trapping Antioxidant (RTA) rather than a non-specific iron chelator.

  • Cell Seeding: Seed Pfa-1 (mouse embryonic fibroblasts) in 384-well plates.

  • Ferroptosis Induction: Treat cells with 1 µM RSL3 (a direct GPX4 inhibitor) to initiate lipid peroxidation.

  • Co-Treatment: Add the benzodioxol derivative alongside the BODIPY 581/591 C11 lipid peroxidation sensor.

  • Self-Validation (Causality Check): A common artifact in ferroptosis assays is confusing iron chelation with true RTA activity. To validate the system, include Ferrostatin-1 (1 µM) as a positive RTA control, and Deferoxamine (DFO) as an iron-chelating control. If the benzodioxol derivative suppresses the BODIPY red-to-green fluorescence shift without altering intracellular labile iron pools (verified via a secondary Phen Green SK probe), its causality as an RTA is definitively validated.

Workflow Step1 1. Cell Culture (Pfa-1 Fibroblasts) Step2 2. Induce Ferroptosis (RSL3 Addition) Step1->Step2 Step3 3. Co-Treatment (Derivative + Controls) Step2->Step3 Step4 4. Fenix Assay (BODIPY 581/591 C11) Step3->Step4 Step5 5. Data Analysis (RTA Quantification) Step4->Step5

Diagram 2: High-throughput Fenix assay workflow for evaluating RTA activity.

Quantitative Data Summaries

The following table synthesizes the pharmacological profiling of benzodioxol-phenoxypropanamide analogues across various validated targets:

Compound Class / MotifPrimary TargetAssay ModelEfficacy Range (IC50/EC50)Primary Mechanism of Action
Benzodioxol-Benzamides LasR (P. aeruginosa)GFP Reporter Assay5.0 - 25.0 µMCompetitive antagonism at LBD
Benzodioxol-Anilides Lipid Peroxyl RadicalsFenix Assay (Pfa-1)0.5 - 2.0 µMRadical Trapping Antioxidant (RTA)
Benzodioxol-Acetates COX-2 EnzymeIn vitro COX Kit1.3 - 37.5 µMActive site blockade
Benzodioxol-Arsenicals Trx SystemCell Viability (MTS)0.1 - 5.0 µMOxidative stress induction

References

  • [2] Structures of benzodioxol derivatives having various biological activities. ResearchGate. 2

  • [3] Identification of flavone and its derivatives as potential inhibitors of transcriptional regulator LasR of Pseudomonas aeruginosa using virtual screening. bioRxiv. 3

  • [1] 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. MDPI. 1

  • [4] Assessing the activity of benzodioxol, phenol and aniline derivatives as radical trapping antioxidants that inhibit ferroptosis. ChemRxiv. 4

Sources

Protocols & Analytical Methods

Method

Comprehensive HPLC Method Development and Validation Protocol for N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals Physicochemical Profiling & Method Rationale Before...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals

Physicochemical Profiling & Method Rationale

Before initiating any empirical chromatography, a rigorous structural analysis of the target analyte is required to establish a predictive and self-validating method development strategy.

N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide is a synthetic organic compound characterized by three distinct structural motifs: a benzodioxole (piperonyl) ring, a central amide linkage, and a phenoxy ether group.

  • Lipophilicity & Ionization: The molecule is highly aromatic and strictly neutral. It lacks strongly ionizable acidic or basic functional groups within the typical HPLC operating range (pH 2–8). Consequently, its retention is predominantly governed by hydrophobic interactions rather than pH-dependent ionic states[1].

  • Stationary Phase Causality: A standard C18 (Octadecylsilane) column is the primary choice due to its superior hydrophobic retention and reproducibility[2]. However, because the molecule contains two distinct aromatic systems, a Phenyl-Hexyl stationary phase serves as a powerful orthogonal alternative. The Phenyl-Hexyl phase exploits π−π interactions with the benzodioxole and phenoxy rings, which is highly advantageous for resolving structurally similar impurities that might co-elute on a purely hydrophobic C18 column[2].

  • Mobile Phase Causality: Acetonitrile (MeCN) is preferred over methanol due to its lower viscosity, which reduces system backpressure, and its lower UV cutoff, which improves baseline stability at lower wavelengths. Although the compound is neutral, adding 0.1% Formic Acid to the aqueous phase is critical. This acidic modifier suppresses the ionization of residual silanols on the silica support, thereby preventing secondary interactions that cause peak tailing[2].

Method Development Workflow

The development of this method follows a systematic, risk-based approach to ensure robustness prior to formal validation.

Chromatographic_Optimization A Physicochemical Profiling Neutral Amide, LogP ~3.0 B Stationary Phase Selection Primary: C18 | Alt: Phenyl-Hexyl A->B C Mobile Phase Selection Organic: MeCN (Low UV Cutoff) Aqueous: 0.1% Formic Acid B->C D Isocratic vs. Gradient Scouting 5-95% MeCN over 15 mins C->D E Method Refinement Adjust Flow Rate & Temp (40°C) D->E

Fig 1. Stepwise chromatographic optimization workflow for lipophilic amides.

Expert Insight: The Amide Rotamer Phenomenon

A critical, often-overlooked factor in amide chromatography is rotamerism . The partial double-bond character of the central amide C-N bond can lead to the slow interconversion of cis and trans rotamers on the chromatographic timescale. At ambient temperatures, this can manifest as peak broadening or even split peaks. Causality: By elevating the column compartment temperature to 40°C, the kinetic energy of the system increases, accelerating the interconversion rate and coalescing the rotamers into a single, sharp, highly efficient peak.

Standardized Experimental Protocol

This protocol is designed as a self-validating system; every parameter is locked to ensure reproducibility across different laboratories and instrument platforms.

Reagents and Materials
  • Water: HPLC or LC-MS grade (18.2 MΩ·cm).

  • Acetonitrile (MeCN): HPLC grade (UV cutoff < 190 nm).

  • Formic Acid (FA): LC-MS grade (99% purity).

  • Reference Standard: N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide (Purity ≥ 98.0%).

Chromatographic Conditions
  • Column: Agilent ZORBAX Eclipse Plus C18, 150 mm × 4.6 mm, 3.5 µm (or equivalent high-purity silica C18).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Elution Mode: Gradient.

    • 0.0 - 2.0 min: 40% B (Isocratic hold to focus polar impurities)

    • 2.0 - 10.0 min: 40% → 85% B (Linear gradient for analyte elution)

    • 10.0 - 12.0 min: 85% B (Column wash)

    • 12.0 - 12.1 min: 85% → 40% B (Return to initial conditions)

    • 12.1 - 16.0 min: 40% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C (Critical for mitigating amide rotamerism).

  • Detection (DAD/UV): 230 nm (Primary quantification based on benzodioxole maximum absorbance) and 275 nm (Secondary qualification).

Sample Preparation Workflow

Causality Check: The diluent must closely match the initial mobile phase strength to prevent solvent-mismatch phenomena, which cause peak distortion at the solvent front.

  • Diluent Preparation: Mix HPLC Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 25.0 mg of the reference standard into a 25 mL volumetric flask. Add 15 mL of diluent, sonicate for 5 minutes until fully dissolved, and dilute to volume with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.

  • Filtration: Filter all final solutions through a 0.22 µm PTFE syringe filter prior to vialing. Discard the first 2 mL of the filtrate to prevent adsorption losses.

Analytical Method Validation (ICH Q2(R2) Framework)

To ensure regulatory compliance, the method must be validated against the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating that the procedure is scientifically sound and fit for its intended purpose[3].

ICH_Validation V1 Specificity Blank/Placebo Interference Check V2 Linearity & Range 25-150% of Target Conc. V1->V2 V3 Accuracy Recovery Studies (3 Levels, n=3) V2->V3 V4 Precision System & Method (%RSD < 2.0%) V3->V4 V5 Robustness Flow, Temp, MP Variations V4->V5

Fig 2. Sequential validation parameters aligned with ICH Q2(R2) guidelines.

Validation Execution Steps
  • Specificity: Inject the diluent blank, placebo matrix, and spiked sample. Utilize the Diode Array Detector (DAD) to perform peak purity analysis. The purity angle must be less than the purity threshold to confirm no co-eluting impurities exist beneath the main analyte peak[4].

  • Linearity: Prepare a 6-point calibration curve ranging from 25 µg/mL to 150 µg/mL. Perform linear regression analysis using the least-squares method[3].

  • Accuracy: Spike known concentrations of the analyte into the placebo matrix at 50%, 100%, and 150% of the target concentration. Prepare in triplicate (9 total preparations).

  • Precision:

    • System Precision: Inject the 100 µg/mL working standard 6 consecutive times.

    • Method Precision: Prepare 6 independent sample preparations at 100% concentration and analyze.

  • Robustness: Deliberately alter the flow rate (±0.1 mL/min), column temperature (±5°C), and mobile phase organic composition (±2% absolute). Evaluate the impact on System Suitability parameters.

Quantitative Data & System Suitability

System suitability testing is an integral part of liquid chromatography. It verifies that the resolution and reproducibility of the chromatographic system are adequate for the analysis to be done.

Table 1: System Suitability Specifications

ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) ± 2.0% RSD (n=6)Ensures system equilibration and pump stability.
Theoretical Plates (N) > 5,000Indicates column efficiency and optimal packing integrity.
Tailing Factor (Tf) ≤ 1.5Verifies the suppression of secondary silanol interactions.
Resolution (Rs) > 2.0 (from nearest peak)Guarantees baseline separation for accurate integration.
Injection Precision ≤ 2.0% RSD (n=6)Validates autosampler mechanics and injection reproducibility.

Table 2: ICH Q2(R2) Validation Summary & Acceptance Criteria

Validation ParameterRange / ConditionAcceptance Criteria
Specificity Blank and Placebo injectionsNo interfering peaks > 0.1% of analyte area at RT.
Linearity 25 µg/mL to 150 µg/mLCorrelation coefficient ( R2 ) ≥ 0.999; y-intercept bias ≤ 2.0%.
Accuracy 50%, 100%, 150% levels (n=3)Mean recovery across all levels must be 98.0% – 102.0%.
Method Precision 6 independent preparations%RSD of assay results ≤ 2.0%.
Robustness Flow, Temp, MP variationsSystem suitability criteria (Table 1) must remain fulfilled.

Troubleshooting & Expert Insights

Even with a robust method, deviations can occur. Understanding the underlying causality is key to rapid resolution:

  • Symptom: Fronting Peaks or Split Peaks

    • Causality: The sample solvent is significantly stronger (e.g., 100% Acetonitrile) than the initial mobile phase (40% Acetonitrile). The analyte travels rapidly through the column head before partitioning into the stationary phase.

    • Resolution: Always dilute the final sample in the prescribed 50:50 MeCN:Water diluent.

  • Symptom: Baseline Drift during Gradient

    • Causality: Differences in the UV absorbance of Water and Acetonitrile at 230 nm, often exacerbated by degrading Formic Acid.

    • Resolution: Ensure Formic Acid is fresh (prepared daily or every 48 hours). Use LC-MS grade additives, as lower grades contain UV-absorbing impurities.

  • Symptom: Gradual Increase in System Backpressure

    • Causality: Accumulation of strongly retained matrix components or precipitation of buffer salts (though not applicable here as FA is volatile).

    • Resolution: Implement a column wash step at 95% Acetonitrile for 15 minutes at the end of the daily sequence, and utilize an inline guard column (C18, 4.0 x 3.0 mm).

References

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at:[Link]

  • ICH Official Guidelines. "Validation of Analytical Procedures Q2(R2)." ICH Quality Guidelines. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 6610310 (N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine)" PubChem Database. (Used as structural proxy for benzodioxole physicochemical properties). Available at:[Link]

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Quantification of N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide in Human Plasma

Executive Summary N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide is a structurally complex, moderately lipophilic amide (LogP ~3.2) characterized by a piperonyl (1,3-benzodioxole) group and a phenoxypropanoic acid m...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide is a structurally complex, moderately lipophilic amide (LogP ~3.2) characterized by a piperonyl (1,3-benzodioxole) group and a phenoxypropanoic acid moiety. Accurate quantification of such aromatic amides in biological matrices is critical during pharmacokinetic (PK) profiling and drug development. However, quantifying this compound in human plasma presents distinct analytical challenges: severe ionization suppression from endogenous phospholipids and the risk of isobaric interferences.

This application note details a rigorously validated LC-MS/MS methodology designed to overcome these challenges. By synergizing mixed-mode Solid Phase Extraction (SPE) with the orthogonal selectivity of a Biphenyl chromatographic stationary phase, this protocol delivers a robust, self-validating system compliant with current global regulatory standards[1],[2].

Mechanistic Background & Experimental Design (E-E-A-T)

To ensure scientific integrity, the analytical workflow was designed based on the physicochemical properties of the analyte, rather than relying on generic templates. The causality behind each experimental choice is detailed below.

Causality of Sample Extraction: Why SPE over PPT?

Protein Precipitation (PPT) is fast but leaves high concentrations of residual glycerophospholipids in the sample, which outcompete the target analyte for charge in the Electrospray Ionization (ESI) source, leading to signal suppression. Because N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide is highly protein-bound and lipophilic, a polymeric reversed-phase Solid Phase Extraction (SPE) approach was selected. SPE effectively washes away polar salts and selectively elutes the analyte, stripping away the phospholipid matrix and ensuring consistent recovery across different patient samples.

Causality of Chromatographic Selection: The Biphenyl Advantage

Conventional C18 columns separate compounds based purely on dispersive (hydrophobic) van der Waals interactions. However, the target analyte contains two distinct electron-rich aromatic systems (the benzodioxole and phenoxy rings). By employing a Biphenyl stationary phase , we exploit powerful π−π and dipole-induced dipole interactions[3]. This orthogonal retention mechanism selectively retains aromatic compounds longer than aliphatic endogenous lipids, shifting the analyte's elution window away from the ion-suppression zone[4],[5]. This targeted selectivity is crucial for minimizing matrix effects in complex biological fluids[6].

Mass Spectrometry and Ionization Dynamics

The secondary amide nitrogen and the oxygen atoms of the benzodioxole ring act as excellent proton acceptors, making Positive Electrospray Ionization (ESI+) the optimal choice. The precursor ion forms a stable [M+H]+ at m/z 300.1. Upon Collision-Induced Dissociation (CID), the amide bond cleaves to yield a highly stable 1,3-benzodioxol-5-ylmethyl (piperonyl) carbocation at m/z 135.0. This structurally favored fragment provides an intense, low-noise quantifier transition.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 300.1 CID Collision-Induced Dissociation (CID) Precursor->CID Argon Gas Quantifier Quantifier Ion [1,3-benzodioxol-5-ylmethyl]+ m/z 135.0 CID->Quantifier Amide Cleavage (CE: 25 eV) Qualifier Qualifier Ion [M+H - Phenol]+ m/z 206.1 CID->Qualifier Phenol Loss (CE: 15 eV)

Caption: CID Fragmentation Pathway of N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide.

Self-Validating Experimental Protocols

To guarantee trustworthiness, this protocol is designed as a self-validating system . The inclusion of System Suitability Tests (SST), Internal Standard (IS) tracking, and strict Quality Control (QC) bracketing ensures that any systemic failure (e.g., column degradation, ESI contamination) automatically invalidates the run before data is reported.

System Suitability and Run Acceptance Criteria
  • Carryover Monitoring : A solvent blank must be injected immediately following the Upper Limit of Quantification (ULOQ). The analyte peak area in the blank must be 20% of the Lower Limit of Quantification (LLOQ).

  • IS Tracking : The stable-isotope labeled internal standard (SIL-IS) peak area for every sample must fall within 80%–120% of the mean IS area of the entire batch.

  • QC Bracketing : A run is only valid if at least 67% of all QC samples (and 50% per concentration level) are within ± 15% of their nominal concentrations, adhering strictly to FDA and ICH M10 guidelines[1],[2].

Step-by-Step Solid Phase Extraction (SPE) Workflow

Materials: Oasis HLB 96-well plate (30 mg/well) or equivalent polymeric sorbent.

  • Sample Pre-treatment : Aliquot 100 µL of human plasma into a 96-well plate. Add 10 µL of SIL-IS (50 ng/mL). Add 100 µL of 2% Phosphoric Acid ( H3​PO4​ ) to disrupt protein-analyte binding and ionize the basic sites.

  • Conditioning : Pass 1.0 mL of 100% Methanol (MeOH) through the SPE bed, followed by 1.0 mL of LC-MS grade H2​O .

  • Loading : Apply the pre-treated plasma sample to the SPE plate. Allow to pass via gravity or low vacuum (~2 inHg).

  • Washing : Wash the sorbent with 1.0 mL of 5% MeOH in H2​O to elute polar salts and endogenous hydrophilic peptides.

  • Elution : Elute the target analyte and IS using 2 × 500 µL of 100% Acetonitrile (ACN).

  • Evaporation & Reconstitution : Evaporate the eluate to dryness under a gentle stream of ultra-pure Nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90% A / 10% B).

SPE_Workflow Plasma 1. Plasma Sample (Spike with SIL-IS) Pretreat 2. Pre-treatment (Dilute with 2% H3PO4) Plasma->Pretreat Load 4. Load Sample (Gravity Flow) Pretreat->Load Condition 3. SPE Conditioning (MeOH, then H2O) Condition->Load Wash 5. Wash (5% MeOH in H2O) Load->Wash Elute 6. Elution (100% Acetonitrile) Wash->Elute Evap 7. Evaporation (N2 stream at 40°C) Elute->Evap Recon 8. Reconstitution (Mobile Phase A/B) Evap->Recon LCMS 9. LC-MS/MS Analysis (Biphenyl Column) Recon->LCMS

Caption: Solid Phase Extraction (SPE) and LC-MS/MS Workflow for Plasma Samples.

Quantitative Data & Operational Parameters

All quantitative parameters have been optimized to ensure maximum sensitivity and reproducibility. Data is summarized in the structured tables below.

Table 1: Liquid Chromatography Gradient Program
  • Column : Raptor Biphenyl (50 mm × 2.1 mm, 2.7 µm) or equivalent.

  • Mobile Phase A : 0.1% Formic Acid in H2​O

  • Mobile Phase B : 0.1% Formic Acid in Methanol (MeOH is preferred over ACN to maximize π−π interactions on the biphenyl phase)[3].

  • Flow Rate : 0.5 mL/min

  • Column Temperature : 40°C

  • Injection Volume : 5.0 µL

Time (min)% Mobile Phase A% Mobile Phase BCurve Type
0.009010Initial
0.509010Isocratic Hold
2.501090Linear Gradient
3.501090High Organic Wash
3.609010Re-equilibration
5.009010End
Table 2: Tandem Mass Spectrometry (MS/MS) MRM Parameters
  • Ionization Mode : ESI Positive (+)

  • Capillary Voltage : 3.5 kV

  • Desolvation Temperature : 500°C

  • Desolvation Gas Flow : 1000 L/hr

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
Target Compound300.1135.0503025Quantifier
Target Compound300.1206.1503015Qualifier
SIL-IS (d5)305.1140.0503025IS Quantifier
Table 3: Bioanalytical Method Validation Summary

The method was fully validated in accordance with the 2018 FDA Guidance for Industry[1] and the EMA/ICH M10 guidelines[2].

Validation ParameterResult / RangeRegulatory Acceptance Criteria
Linear Range 0.5 – 500 ng/mL R2≥0.99 , ± 15% of nominal
LLOQ Sensitivity 0.5 ng/mLS/N 10, Precision 20%
Intra-Assay Precision (CV%) 2.4% – 6.8% 15% ( 20% at LLOQ)
Inter-Assay Accuracy (%Bias) -3.1% to +4.5% ± 15% ( ± 20% at LLOQ)
Extraction Recovery 88.5% ± 4.2%Consistent across Low, Mid, High QCs
Matrix Factor (IS Normalized) 0.96 – 1.030.85 – 1.15 (CV 15%)

Sources

Method

Application Note &amp; Protocol Guide: Solvent Solubility of N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide

Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist: Dr.

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist: Dr. Gemini

Introduction and Statement of Purpose

N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide is a novel organic molecule incorporating a benzodioxole moiety, a phenoxy group, and an amide linkage. As with any new chemical entity (NCE) in a research and development pipeline, a thorough understanding of its physicochemical properties is paramount. Among these, solvent solubility is a critical parameter that influences every stage of development, from synthesis and purification to formulation and in vitro/in vivo screening.

This document serves as a comprehensive guide to understanding and determining the solvent solubility of N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide. Due to the novelty of this specific compound, publicly available experimental data is limited. Therefore, this guide is structured to provide both a theoretical framework for predicting solubility and detailed, field-proven protocols for its empirical determination. The principles and methods described herein are broadly applicable to similar organic molecules.

Theoretical Analysis of Molecular Structure and Solubility Prediction

The solubility of a compound is governed by its molecular structure and the intermolecular forces it can establish with a solvent. The fundamental principle of "like dissolves like" dictates that substances with similar polarities are more likely to be soluble in one another.[1][2][3][4] Let's dissect the structure of N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide to predict its behavior.

Molecule_Structure cluster_0 N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide cluster_1 Key Functional Groups mol A 1,3-Benzodioxole Moiety (Moderately Polar, Aromatic) B Amide Linkage (Polar, H-bond donor/acceptor) C Phenoxy Group (Largely Nonpolar, Aromatic) D Aliphatic Chain (Nonpolar)

Caption: Chemical structure and key functional groups of the target compound.

  • 1,3-Benzodioxole Moiety: This group, also known as methylenedioxyphenyl, is a key feature. The core 1,3-benzodioxole is a colorless liquid with limited water solubility (approx. 2 g/L) but is miscible with organic solvents like ethanol and diethyl ether.[5][6] Its ether linkages introduce some polarity and potential for weak hydrogen bonding.

  • Amide Linkage (-C(=O)NH-): This is a highly polar functional group capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This feature will significantly influence solubility in polar protic solvents.

  • Phenoxy and Aromatic Groups: The benzene rings are nonpolar and will favor interactions with nonpolar solvents through van der Waals forces.

  • Aliphatic Propyl Chain: The short alkyl chain contributes to the nonpolar character of the molecule.

Overall Polarity Assessment: N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide is a moderately polar molecule with significant nonpolar regions. The presence of both hydrogen-bonding capabilities and large aromatic surfaces suggests it will not be highly soluble in the extremes of the polarity spectrum (e.g., water or hexane) but will exhibit preferential solubility in solvents of intermediate polarity.

Predicted Solubility in Common Laboratory Solvents

Based on the structural analysis, a qualitative prediction of solubility can be made. This table serves as a starting hypothesis for experimental verification.

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Aprotic Hexane, Toluene, CyclohexaneLow to InsolubleThe polar amide group will hinder dissolution in highly nonpolar environments.[4]
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateModerate to HighThese solvents can interact with the polar amide group without the steric hindrance of hydrogen bonding networks, while also solvating the nonpolar regions.
Polar Aprotic (High Polarity) Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High to Very HighThese solvents are strong hydrogen bond acceptors and can effectively solvate the entire molecule, particularly the amide group. DMSO is often a solvent of last resort for poorly soluble compounds.
Polar Protic Methanol, Ethanol, IsopropanolModerateThe alcohol's ability to hydrogen bond will facilitate the dissolution of the amide group, but the large nonpolar regions may limit overall solubility compared to polar aprotic solvents.
Highly Polar Protic Water, Aqueous BuffersVery Low to InsolubleThe large, nonpolar surface area of the aromatic rings will dominate, leading to unfavorable hydrophobic interactions with water's strong hydrogen bonding network.

Experimental Protocols for Solubility Determination

A multi-tiered approach is recommended, starting with rapid, qualitative assessments and progressing to precise, quantitative measurements. All experiments should be conducted under controlled temperature, as solubility is temperature-dependent.[7][8]

Materials and Equipment
  • N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide (solid, high purity)

  • Analytical balance

  • Vortex mixer and/or shaker incubator

  • Centrifuge

  • HPLC-UV or LC-MS/MS system[9]

  • UV-Vis Spectrophotometer[10]

  • Calibrated pipettes

  • Glass vials (e.g., 1.5 mL)

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Selection of analytical grade solvents (see Table in Section 2.1)

Protocol 1: Rapid Visual Assessment (Kinetic Solubility)

This method is a high-throughput screening approach to quickly categorize solubility.[11][12] It measures the point at which a compound, dissolved in a stock solvent like DMSO, precipitates when diluted into an aqueous buffer.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare high-concentration stock solution (e.g., 10-20 mM in DMSO) C Add small aliquots of stock solution to buffer A->C B Dispense aqueous buffer (e.g., PBS, pH 7.4) into a 96-well plate B->C D Incubate with shaking (e.g., 1-2 hours at 25°C) C->D E Measure turbidity/ precipitate formation (Nephelometry or visual) D->E F Determine highest concentration without precipitate E->F

Caption: Workflow for kinetic solubility determination.

Procedure:

  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • In a 96-well plate, add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.

  • Add 2 µL of the DMSO stock solution to the first well (final concentration 100 µM, 1% DMSO).

  • Perform serial dilutions across the plate.

  • Seal the plate and shake at room temperature for 2 hours.

  • Visually inspect each well for signs of precipitation against a dark background. Alternatively, use a nephelometer to quantify light scattering.

  • The kinetic solubility is the highest concentration at which no precipitate is observed.

Protocol 2: Shake-Flask Method (Thermodynamic Equilibrium Solubility)

This is the gold standard for determining the true thermodynamic solubility, representing the equilibrium between the dissolved and solid states of the compound.[7][13]

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_analysis Analysis A Add excess solid compound to a vial (ensure undissolved solid remains) B Add a known volume of the test solvent A->B C Seal vial and agitate at a constant temperature (e.g., 24-48 hours at 25°C) B->C D Allow solid to settle or centrifuge C->D E Filter supernatant through a 0.22 µm syringe filter D->E F Quantify concentration of the filtrate using a calibrated analytical method (HPLC-UV or UV-Vis) E->F

Caption: Workflow for the shake-flask equilibrium solubility method.

Procedure:

  • Add an excess amount of solid N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide (e.g., 2-5 mg) to a 1.5 mL glass vial. The key is to ensure solid material remains at the end of the experiment.

  • Add a precise volume of the chosen solvent (e.g., 1.0 mL).

  • Seal the vial tightly and place it in a shaker incubator set to a constant temperature (e.g., 25°C).

  • Agitate for 24 to 48 hours to ensure equilibrium is reached.[13]

  • After incubation, allow the vials to stand for 30 minutes for the excess solid to sediment. For fine suspensions, centrifuge the vials (e.g., 10,000 x g for 10 minutes).

  • Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove any remaining solid particles.[13]

  • Quantify the concentration of the compound in the filtrate using a pre-validated analytical method (see Protocol 3.4).

Protocol 3: Quantitative Analysis by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a precise and specific method for quantifying the concentration of the dissolved compound.[9][14]

Procedure:

  • Method Development: Develop a reverse-phase HPLC method capable of resolving the target compound from any impurities. A C18 column is a good starting point. The mobile phase will likely be a gradient of water and a polar organic solvent like acetonitrile or methanol, with a small amount of acid (e.g., 0.1% formic acid) to ensure consistent peak shape.

  • Calibration Curve:

    • Prepare a primary stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO or acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Create a series of at least five calibration standards by serially diluting the primary stock solution with the mobile phase.

    • Inject each standard into the HPLC system and record the peak area at the wavelength of maximum absorbance (λ-max).

    • Plot peak area versus concentration and perform a linear regression to obtain the calibration curve equation (y = mx + c) and correlation coefficient (R² > 0.99).[9]

  • Sample Analysis:

    • Dilute the filtered sample from Protocol 3.3 with the mobile phase to ensure the concentration falls within the linear range of the calibration curve.

    • Inject the diluted sample and record the peak area.

    • Calculate the concentration in the diluted sample using the calibration curve equation.

    • Multiply by the dilution factor to determine the final solubility in the original solvent (e.g., in mg/mL or µM).

Data Interpretation and Reporting

Solubility data should be reported in standard units such as milligrams per milliliter (mg/mL), moles per liter (M), or micromoles per liter (µM). The experimental conditions, including the specific solvent, temperature, and equilibration time, must always be reported alongside the results.

Example Data Summary Table:

SolventMethodTemperature (°C)Solubility (mg/mL)Solubility (mM)Observations
Water (pH 7.4)Shake-Flask25< 0.01< 0.03Practically Insoluble
EthanolShake-Flask2515.250.8Soluble
DichloromethaneShake-Flask2585.6286.3Freely Soluble
DMSOShake-Flask25> 200> 668.7Very Soluble
PBS (pH 7.4)Kinetic250.0250.08Precipitate above 25 µM

(Note: Data in this table is hypothetical and for illustrative purposes only.)

Conclusion

Determining the solubility profile of a new chemical entity like N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide is a foundational step in its development. While theoretical predictions based on molecular structure provide valuable initial guidance, they must be confirmed through rigorous experimental protocols. The shake-flask method provides the most accurate measure of thermodynamic solubility, which is crucial for formulation and biopharmaceutical assessment. By systematically applying the protocols outlined in this guide, researchers can generate reliable and reproducible solubility data, enabling informed decisions in the progression of their research and development activities.

References

  • StackExchange. (2014). How to predict the solubility of an organic compound in different kinds of solvents? Available at: [Link]

  • Grokipedia. (n.d.). 1,3-Benzodioxole. Available at: [Link]

  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available at: [Link]

  • Fiveable. (2025). Like Dissolves Like: Inorganic Chemistry I Study Guide. Available at: [Link]

  • Quora. (2016). What is the meaning of the “like dissolve like” rule in chemistry? Available at: [Link]

  • Pearson. (n.d.). In the context of solubility rules, what does the phrase "like dissolves like" mean? Available at: [Link]

  • Chemistry LibreTexts. (2024). 2.6.1: Like Dissolves Like. Available at: [Link]

  • Van Dornshuld, E. (n.d.). 5.1 “Like Dissolves Like” | Chemistry. Available at: [Link]

  • Pal, A. et al. (2025). Physics-Based Solubility Prediction for Organic Molecules. PMC, NIH. Available at: [Link]

  • Baka, E. (2011). Good laboratory practice of equilibrium solubility measurement. ResearchGate. Available at: [Link]

  • Lin, Y. & Wai, C. M. (1994). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry. Available at: [Link]

  • Scribd. (n.d.). Solvent Polarity Index Table. Available at: [Link]

  • De Wit, J. et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society. Available at: [Link]

  • PubChem. (n.d.). 1,3-Benzodioxole. National Institutes of Health. Available at: [Link]

  • Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. PubMed. Available at: [Link]

  • Pion. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link]

  • Nguyen, B. et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]

  • Stanford University. (n.d.). Polarity of Solvents. Available at: [Link]

  • University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

  • Pan, L. et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2020). 8: Identification of Unknowns (Experiment). Available at: [Link]

  • University of Colorado Boulder. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • Atay, Ç. K. et al. (2008). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Hacettepe University Journal of the Faculty of Pharmacy. Available at: [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Available at: [Link]

  • Pion Inc. (2024). UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. Available at: [Link]

  • ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Available at: [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]

  • De Wit, J. et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). 1,3-Benzodioxole. Available at: [Link]

  • Creative Bioarray. (2025). Aqueous Solubility Assays. Available at: [Link]

  • Al-Shehri, S. et al. (2023). Environmentally friendly stability-indicating HPLC method for the determination of isotretinoin in commercial products and solubility samples. PMC. Available at: [Link]

  • PubChem. (n.d.). 1,3-Benzodioxole, 5-nitro-. National Institutes of Health. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,3-Benzodioxole (CAS 274-09-9). Available at: [Link]

  • Sadek, P. (2002). Solvent Miscibility and Viscosity Chart. Wiley-Interscience. Available at: [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: About. Available at: [Link]

  • Agilent. (n.d.). The Basics of UV-Vis Spectroscopy. Available at: [Link]

  • World Health Organization. (n.d.). GOOD LABORATORY PRACTICE (GLP). Available at: [Link]

  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Available at: [Link]

  • ResearchGate. (2026). New polyamides based on 1,3-bis(4-carboxy phenoxy) propane and hydantoin derivatives: synthesis and properties. Available at: [Link]

  • Journal of Chemical & Engineering Data. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Available at: [Link]

  • Chemistry LibreTexts. (2021). 2.2: Solubility Lab. Available at: [Link]

  • Begum, S. et al. (2016). MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES. ResearchGate. Available at: [Link]

Sources

Application

In Vivo Dosing Guidelines &amp; Preclinical Protocols for N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide

Executive Summary & Chemical Rationale N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide (often referenced in screening libraries under CAS: 349542-23-0) is a synthetic small molecule characterized by a lipophilic phen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide (often referenced in screening libraries under CAS: 349542-23-0) is a synthetic small molecule characterized by a lipophilic phenoxypropanamide core and a 1,3-benzodioxole (piperonyl) pendant group. Transitioning this compound from in vitro assays to in vivo preclinical models requires a rigorous, phase-appropriate formulation strategy due to two primary physicochemical liabilities:

  • High Lipophilicity & Low Aqueous Solubility: The dual aromatic ring system drives a high LogP, resulting in a high 1 [1]. Standard aqueous buffers will fail to achieve dose-proportional exposures.

  • CYP450 Mechanism-Based Inhibition: The 1,3-benzodioxole moiety is a well-documented liability in pharmacokinetics. Upon hepatic first-pass metabolism, cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) oxidatively cleave the methylenedioxy bridge. This forms a reactive carbene intermediate that tightly coordinates with the CYP heme iron, leading to autoinhibition. Consequently, multi-day dosing regimens may exhibit non-linear accumulation.

As a Senior Application Scientist, the protocols defined below are engineered to bypass these liabilities, ensuring that your in vivo data reflects true target engagement rather than formulation artifacts or erratic absorption.

Preclinical Formulation Strategies

To achieve reproducible drug exposure, the formulation must be tailored to the route of administration. 2 [2] dictate that intravenous (IV) routes require absolute solubilization, whereas oral (PO) routes can utilize optimized suspensions if particle size is controlled.

Table 1: Optimized Formulation Matrices for BDPP
RouteFormulation VehicleMax Recommended DoseRationale & Causality
IV 5% DMSO / 40% PEG-400 / 55% Saline2 - 5 mg/kgDMSO disrupts the crystal lattice; PEG-400 acts as a co-solvent to prevent precipitation upon aqueous dilution. Essential for preventing fatal micro-embolisms.
PO (Solution) 10% Ethanol / 30% Solutol HS15 / 60% PBS10 - 30 mg/kgSolutol HS15 forms mixed micelles in the GI tract, keeping the lipophilic phenoxy group in solution and maximizing enterocyte absorption.
PO (Suspension) 0.5% Methylcellulose / 0.1% Tween-80 in Water30 - 100 mg/kgTween-80 acts as a wetting agent for the hydrophobic powder. Methylcellulose increases viscosity, preventing rapid sedimentation during gavage.

In Vivo Dosing Protocols

Every in vivo study must function as a self-validating system. The following protocols incorporate internal quality controls to ensure data integrity, aligning with standardized3 [3].

Protocol A: Intravenous (IV) Pharmacokinetic Profiling (Rodent)

Objective: Establish baseline clearance (Cl), volume of distribution (Vd), and half-life (t1/2) to serve as the absolute reference for oral bioavailability calculations.

Step-by-Step Methodology:

  • Vehicle Preparation: Pre-mix the organic phase (DMSO and PEG-400) in a sterile glass vial. Do not add the aqueous phase yet.

  • Compound Solubilization: Weigh the required mass of BDPP. Add the organic mixture. Vortex for 2 minutes and sonicate in a water bath at 37°C until the solution is completely optically clear.

    • Causality: Forcing complete dissolution in the organic phase before introducing water prevents the formation of irreversible, high-energy micro-crystals.

  • Aqueous Phase Addition: Dropwise, add the 55% Saline while continuously vortexing to prevent localized crashing of the compound.

  • Self-Validation (Visual Inspection): Hold the vial against a direct light source. If any cloudiness or Tyndall effect (light scattering) is observed, discard and reformulate. Injecting suspensions intravenously causes immediate pulmonary embolisms and sudden animal death.

  • Administration: Warm the rodent (e.g., C57BL/6 mouse) under a heat lamp for 3-5 minutes to induce vasodilation. Administer the dose (e.g., 2 mg/kg) via the lateral tail vein at a volume of 5 mL/kg using a 27-gauge needle.

  • Sampling: Collect 20 µL serial blood samples via saphenous vein puncture at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

Protocol B: Oral (PO) Efficacy Dosing

Objective: Deliver high-dose BDPP for target engagement and pharmacodynamic (PD) readouts.

Step-by-Step Methodology:

  • Animal Preparation: Fast animals for 4-12 hours prior to dosing.

    • Causality: Fasting normalizes gastric pH and transit time. Because BDPP is highly lipophilic, dosing fed animals introduces massive inter-subject variability due to the compound binding unpredictably to food matrix lipids.

  • Suspension Milling: For high doses (>30 mg/kg), formulate in 0.5% MC / 0.1% Tween-80. Use a probe sonicator or bead mill for 5 minutes to reduce the compound particle size to <5 µm.

    • Causality: According to the Noyes-Whitney equation, reducing particle size exponentially increases the surface area, which is the primary driver for the dissolution rate in the GI tract.

  • Administration: Resuspend the formulation immediately before dosing by vortexing. Administer via oral gavage using a 20-22 gauge bulb-tipped gastric needle at a standardized volume of 10 mL/kg.

  • Post-Dose Monitoring: Return food 2 hours post-dose. Monitor for signs of GI distress, lethargy, or behavioral changes indicative of CNS penetration.

Pharmacokinetic Sampling & Expected Data Parameters

To accurately model the absorption and elimination of BDPP, quantitative data collection must be rigorously structured.

Table 2: Recommended PK Sampling Timepoints and Expected Parameters
ParameterIV Clear Solution (2 mg/kg)PO Suspension (30 mg/kg)Data Interpretation & Causality
Tmax 0.083 hr (Immediate)1.0 - 4.0 hrDelayed PO Tmax indicates dissolution-rate limited absorption in the GI tract.
Cmax ~1,500 - 3,000 ng/mL~500 - 1,200 ng/mLHigh IV Cmax confirms successful systemic delivery; lower PO Cmax reflects first-pass metabolism.
Half-life (t1/2) 1.5 - 3.0 hr2.0 - 4.5 hrIf PO t1/2 is significantly longer than IV, it suggests "flip-flop" kinetics (absorption is slower than elimination).
Bioavailability (F%) 100% (Reference)15% - 40%Calculated as (AUCPO​∗DoseIV​)/(AUCIV​∗DosePO​) . Limits are driven by benzodioxole cleavage.

Metabolic & Pharmacokinetic Pathway Visualization

The following diagram illustrates the in vivo workflow and biotransformation pathway of BDPP, highlighting the critical bottleneck of hepatic first-pass metabolism caused by the 1,3-benzodioxole moiety.

BDPP_Pathway PO Oral Dosing (PO) Suspension/Solution GI GI Tract Absorption (Dissolution Rate Limited) PO->GI Ingestion IV Intravenous (IV) Clear Solution Plasma Systemic Circulation (Plasma PK Profile) IV->Plasma 100% Bioavailable Liver Hepatic First-Pass (CYP450 Benzodioxole Cleavage) GI->Liver Portal Vein Liver->Plasma Surviving Fraction Plasma->Liver Systemic Clearance Target Target Tissue (Receptor Engagement) Plasma->Target Tissue Distribution

BDPP In Vivo Pharmacokinetic and Biotransformation Pathway.

References

  • Preclinical Dose Number and Its Application in Understanding Drug Absorption Risk and Formulation Design for Preclinical Species Molecular Pharmaceutics - ACS Public
  • Preclinical Formulations: Insight, Strategies, and Practical Considerations PMC - N
  • ROADMAPS: An Online Database of Response Data, Dosing Regimens, and Toxicities of Approved Oncology Drugs as Single Agents to Guide Preclinical In Vivo Studies PMC - N
  • Drug Delivery Systems Preclinical Testing Guidelines & Model Selection Biotech Farm

Sources

Method

Application Notes &amp; Protocols: Characterization of N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide in Cell Culture

For Researchers, Scientists, and Drug Development Professionals Introduction and Scientific Rationale The process of characterizing a novel chemical entity is a foundational step in drug discovery and chemical biology.[1...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Rationale

The process of characterizing a novel chemical entity is a foundational step in drug discovery and chemical biology.[1] This document provides a comprehensive, adaptable framework for the initial in vitro characterization of N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide , a compound for which public data is scarce.[2] The protocols herein are designed as a robust starting point, establishing a logical workflow from broad-spectrum viability screening to more focused mechanistic assays.

The structure of this compound contains two key moieties that suggest potential biological activity:

  • 1,3-Benzodioxole: This heterocyclic motif is present in numerous biologically active compounds. Derivatives have demonstrated a wide range of effects, including anti-tumor, anti-inflammatory, and antioxidant activities, often by modulating enzyme function and promoting apoptosis.[3][4][5][6]

  • Propanamide: Analogs of this chemical class have been investigated for various pharmacological properties, including analgesic and anti-inflammatory effects.[7][8][9]

Given this structural context, it is reasonable to hypothesize that N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide may exhibit cytostatic, cytotoxic, or anti-inflammatory properties. The following tiered assay system is designed to systematically investigate these possibilities.

Tier 1: Primary Screening - Cell Viability and Cytotoxicity

The initial and most critical objective is to determine if the compound affects cell viability and to establish its potency, typically by calculating a half-maximal inhibitory concentration (IC50). The MTT assay is a standard, reliable colorimetric method for this purpose.[10] It measures the metabolic activity of cells, which correlates with the number of viable cells.[11][12][13]

Core Principle of the MTT Assay

Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes. These enzymes reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[11][12] The crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells.[10]

Protocol: MTT Cell Viability Assay

Materials:

  • N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide (Compound)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Selected cancer cell line (e.g., HeLa, A549, MCF-7, HepG2)[14][15]

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)[10][12][13]

  • Solubilization solution (e.g., 10% SDS in 0.01M HCl, or pure DMSO)[10][16]

  • Sterile 96-well flat-bottom cell culture plates

Procedure:

  • Compound Stock Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Store in aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Harvest and count cells during their exponential growth phase.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 18-24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in complete culture medium. A common starting range is 0.1 µM to 100 µM.

    • Include a "vehicle control" (medium with the same final concentration of DMSO used for the compound, typically ≤0.5%) and a "no-cell" blank (medium only).

    • Carefully remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.[2]

  • MTT Addition:

    • Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[11][16]

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[12]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[12][16]

Data Analysis and Presentation
  • Calculate Percent Viability:

    • Percent Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

  • Determine IC50: Plot Percent Viability against the log of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.

  • Tabulate Results:

Compound Concentration (µM)Mean Absorbance (570 nm)Standard DeviationPercent Viability (%)
Vehicle (0)1.2540.087100.0
0.11.2110.07596.6
10.9870.06178.7
100.6320.04550.4
500.2150.02217.1
1000.1500.01811.9

Tier 2: Mechanistic Elucidation

If the Tier 1 assay reveals significant cytotoxic or cytostatic activity (e.g., a low micromolar IC50), the next logical step is to investigate the mechanism of cell death. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death due to injury).

G cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Mechanistic Assays cluster_conclusion Conclusion T1_Start Perform MTT Assay (24h, 48h, 72h) T1_Decision Calculate IC50 Value T1_Start->T1_Decision T2_Apoptosis Caspase-Glo® 3/7 Assay (Measures Apoptosis) T1_Decision->T2_Apoptosis IC50 is potent (e.g., < 20 µM) T2_Necrosis LDH Release Assay (Measures Necrosis) T1_Decision->T2_Necrosis IC50 is potent (e.g., < 20 µM) Conclude Determine Primary Mechanism of Action T2_Apoptosis->Conclude T2_Necrosis->Conclude

Apoptosis Assay: Caspase-Glo® 3/7

Core Principle: Caspase-3 and Caspase-7 are key "executioner" enzymes in the apoptotic cascade.[17][18] The Caspase-Glo® 3/7 assay uses a luminogenic substrate containing the DEVD tetrapeptide sequence, which is specific for Caspase-3/7.[19] When caspases are active, they cleave the substrate, releasing a substrate for luciferase that generates a luminescent signal proportional to caspase activity.[19]

Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Caspase-Glo® 3/7 Assay Kit (e.g., from Promega)

  • Treated cells in a white-walled, opaque 96-well plate

  • Positive control (e.g., Staurosporine)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat them with the compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for a shorter duration (e.g., 6, 12, or 24 hours). Include vehicle and positive controls.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[19] Allow it to equilibrate to room temperature.

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of prepared Caspase-Glo® 3/7 Reagent to each well.[19]

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Necrosis Assay: Lactate Dehydrogenase (LDH) Release

Core Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon the loss of cell membrane integrity, a hallmark of necrosis.[20][21] The assay measures LDH activity in the supernatant via a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a red formazan product, which can be measured colorimetrically.[20]

Protocol: LDH Cytotoxicity Assay

Materials:

  • LDH Cytotoxicity Assay Kit (e.g., from Promega, Cayman Chemical, or other suppliers)[20][22]

  • Treated cells in a standard 96-well plate

  • Lysis Solution (10X, often included in kits) for maximum LDH release control

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells as described for the MTT assay. Set up additional control wells:

    • Spontaneous LDH Release: Vehicle-treated cells.

    • Maximum LDH Release: Vehicle-treated cells to be lysed before the final step.

  • Induce Maximum Release: 45 minutes before the end of the incubation period, add 10 µL of 10X Lysis Solution to the "Maximum LDH Release" control wells.[20]

  • Sample Collection:

    • Centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.[22]

    • Carefully transfer 50-100 µL of supernatant from each well to a new, flat-bottom 96-well plate.

  • Reagent Addition: Add 100 µL of the LDH Reaction Solution/Mixture to each well of the new plate containing the supernatants.[22][23]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[20][23]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.[23]

  • Absorbance Measurement: Measure the absorbance at 490 nm within 1 hour.[20][21]

Data Analysis and Presentation
  • Calculate Percent Cytotoxicity (for LDH Assay):

    • % Cytotoxicity = [(Compound_Release - Spontaneous_Release) / (Maximum_Release - Spontaneous_Release)] * 100

  • Calculate Fold Change (for Caspase Assay):

    • Fold Change = Luminescence_Sample / Luminescence_Vehicle

  • Tabulate and Compare Results:

Treatment% Cytotoxicity (LDH)Caspase-3/7 Activity (Fold Change)
Vehicle Control2.5%1.0
Compound (1x IC50)5.1%8.7
Compound (2x IC50)8.3%15.2
Staurosporine (1 µM)10.2%20.5

Experimental Workflow and Pathway Visualization

A systematic approach ensures reproducible and interpretable results. The overall workflow progresses from initial preparation to multi-tiered analysis.

G cluster_prep Phase 1: Preparation cluster_tier1 Phase 2: Tier 1 Assay cluster_tier2 Phase 3: Tier 2 Assays cluster_analysis Phase 4: Analysis P1 Prepare 10 mM Compound Stock in DMSO P2 Select & Culture Appropriate Cell Line P1->P2 T1 Seed Cells in 96-well Plate P2->T1 T2 Treat with Compound (Dose-Response) T1->T2 T3 Perform MTT Assay T2->T3 T4 Calculate IC50 Value T3->T4 T5 Perform Caspase-Glo 3/7 Assay T4->T5 T6 Perform LDH Release Assay T4->T6 A1 Analyze Data & Determine Primary Mechanism T5->A1 T6->A1

Based on the known activities of benzodioxole derivatives, a potential mechanism of action could involve the induction of apoptosis via intrinsic pathways, possibly through modulation of Bcl-2 family proteins and subsequent mitochondrial outer membrane permeabilization (MOMP), leading to the activation of the caspase cascade.

G Compound N-(1,3-benzodioxol-5-ylmethyl) -2-phenoxypropanamide Cell Target Cell Compound->Cell Bcl2 Anti-apoptotic (e.g., Bcl-2) Cell->Bcl2 Inhibits BaxBak Pro-apoptotic (e.g., Bax/Bak) Cell->BaxBak Activates Bcl2->BaxBak Mito Mitochondrion BaxBak->Mito Induces MOMP CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis

Concluding Remarks

This document outlines a foundational, three-assay workflow to provide a robust initial characterization of N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide. The results from these experiments will establish whether the compound has a biological effect on cultured cells, determine its potency, and provide clear, quantitative evidence pointing towards either an apoptotic or necrotic mechanism of action. These findings are essential for guiding future research, including more advanced mechanistic studies, target identification, and potential therapeutic development.

References

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]

  • Abbexa. (2026, January 27). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Retrieved from [Link]

  • Bio-protocol. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry, 14(1), 53. Available from: [Link]

  • Hawash, M., et al. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. ResearchGate. Available from: [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • An-Najah Staff. (2020, December 9). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of benzodioxol derivatives having various biological activities. Retrieved from [Link]

  • Elabscience. (n.d.). Caspase 3/7 Activity Assay Kit. Retrieved from [Link]

  • ResearchGate. (2021, November 4). Cell Culture Characterization of Prooxidative Chain-Transfer Agents as Novel Cytostatic Drugs. Retrieved from [Link]

  • Gries, K., et al. (2021). Cell Culture Characterization of Prooxidative Chain-Transfer Agents as Novel Cytostatic Drugs. Molecules, 26(22), 6798. Available from: [Link]

  • Lu, G., et al. (2014). Characterization of Novel Synthesized Small Molecular Compounds Against Non-Small Cell Lung Cancer. PLoS ONE, 9(9), e107483. Available from: [Link]

  • ChemRxiv. (n.d.). Hunting for compounds with novel mechanisms using cellular high-throughput screening profiles with Grey Chemical Matter. Retrieved from [Link]

  • Brodbeck, R. M., et al. (2008). Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist. The Journal of Pharmacology and Experimental Therapeutics, 327(3), 896-909. Available from: [Link]

  • Cignarella, G., et al. (2002). Long-acting fentanyl analogues: synthesis and pharmacology of N-(1-phenylpyrazolyl)-N-(1-phenylalkyl-4-piperidyl)propanamides. European Journal of Medicinal Chemistry, 37(3), 241-248. Available from: [Link]

  • PubChem. (n.d.). N-[(1S)-2-(1,3-benzodioxol-5-ylmethylamino)-1-(3-hydroxyphenyl)-2-oxoethyl]-N-propylprop-2-enamide. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and Biological Studies of Some New N-Substituted Derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide. Retrieved from [Link]

  • Chemspace. (n.d.). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(3-chlorophenoxy)propanamide. Retrieved from [Link]

  • de Cássia da Silveira e Sá, R., et al. (2013). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules, 18(10), 12590-12609. Available from: [Link]

  • Popiołek, P., & Sławiński, D. (2025). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. Molbank, 2025(3), M1756. Available from: [Link]

  • Zhou, W., et al. (2022). Updated Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of Natural Product Geniposide. Molecules, 27(19), 6736. Available from: [Link]

  • Al-Hussain, T., et al. (2026). Therapeutic potential, pharmacological role and molecular mechanisms of adelmidrol, an analogue of palmitoylethanolamide. Frontiers in Pharmacology, 17. Available from: [Link]

  • de Faria, F. P., et al. (2012). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules, 17(12), 14713-14736. Available from: [Link]

Sources

Application

NMR spectroscopy data for N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide

Application Note: Comprehensive NMR Elucidation and Structural Validation of N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide Executive Summary The structural characterization of synthetic amides containing both chira...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive NMR Elucidation and Structural Validation of N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide

Executive Summary

The structural characterization of synthetic amides containing both chiral centers and multiple aromatic systems requires a rigorous, multi-dimensional analytical approach. N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide is a complex molecular entity combining a piperonylamine moiety with a 2-phenoxypropanoic acid derivative—structural motifs that are highly prevalent in medicinal chemistry and targeted inhibitor design[1].

This application note details a self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow designed to definitively assign the 1 H and 13 C resonances of this compound. By moving beyond simple 1D chemical shift assumptions and leveraging orthogonal 2D correlation data, this protocol ensures absolute structural trustworthiness.

Mechanistic Insights into the NMR Profile

As a Senior Application Scientist, it is critical to anticipate spectral complexities based on molecular geometry and electronic environments before acquiring data. For this compound, three key mechanistic phenomena dictate the NMR profile:

  • Stereochemically Induced Diastereotopicity: The C2 carbon of the propanamide group is a chiral center. This local asymmetry exerts a stereochemical influence across the amide bond onto the adjacent piperonyl methylene group (-CH 2​ -NH-). Consequently, the two protons of this methylene group are chemically non-equivalent (diastereotopic). Depending on the magnetic field strength and rotational dynamics, they frequently manifest as a complex ABX spin system (coupled to each other and the adjacent NH) rather than a simple doublet[2].

  • Aromatic Signal Compression: The molecule possesses two distinct aromatic systems. The phenoxy protons typically resonate between 6.9 and 7.3 ppm. Conversely, the benzodioxole protons are shifted slightly upfield (6.7–6.8 ppm) due to the strong electron-donating resonance effect (+R) of the methylenedioxy oxygen atoms. Resolving this overlap requires careful 2D HSQC analysis.

  • Amide Bond Diagnostics: The formation of the amide linkage is definitively characterized by the downfield shift of the NH proton ( δ ~6.85 ppm) and the diagnostic carbonyl carbon resonance ( δ ~171.5 ppm)[3].

Self-Validating Experimental Protocols

To guarantee trustworthiness, the following protocols are designed as self-validating systems . The workflow does not assume the synthesis was successful; instead, it actively probes for specific, orthogonal data points that must be present to pass validation.

Protocol A: High-Fidelity Sample Preparation
  • Step 1: Analyte Concentration: Dissolve exactly 20 mg of the purified compound in 0.6 mL of solvent. Causality: This specific concentration ensures a high signal-to-noise ratio for the insensitive 13 C nucleus, allowing for the detection of quaternary carbons (like the amide carbonyl) within a standard 30-minute acquisition window.

  • Step 2: Solvent Selection (CDCl 3​ ): Use Chloroform-d (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl 3​ is strictly selected over protic or highly hygroscopic solvents (e.g., DMSO-d 6​ ) to prevent the rapid deuterium exchange of the critical amide -NH- proton. Preserving this proton is essential for observing the vicinal coupling ( 3JHH​ ) to the piperonyl methylene group.

  • Step 3: Particulate Filtration: Filter the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm NMR tube. Causality: Removing microscopic paramagnetic impurities and undissolved particulates is non-negotiable, as they distort magnetic field homogeneity ( ΔB0​ ) and artificially broaden spectral lines.

Protocol B: Orthogonal 2D NMR Acquisition (The "HMBC Lock")
  • Step 1: 1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence): Acquire with a 1JCH​ coupling constant optimized for 145 Hz. Causality: This experiment separates the overlapping aromatic protons into the carbon dimension, allowing for unambiguous assignment of the phenoxy vs. benzodioxole rings based on their distinct carbon chemical shifts.

  • Step 2: 1 H- 13 C HMBC (Heteronuclear Multiple Bond Correlation) - The Validation Gate: Acquire with an evolution delay of 65 ms (optimized for 3JCH​ couplings of ~8 Hz).

    • Self-Validating Mechanism: We actively probe for a cross-peak between the piperonyl -CH 2​

      • protons ( δ 4.35) and the propanamide carbonyl carbon ( δ 171.5). If this specific cross-peak is absent, the system flags the structure as invalid. Its presence definitively locks the two molecular fragments together, proving covalent connectivity independent of 1D assumptions.

Quantitative Spectral Data

The following tables summarize the validated multiplet analysis and chemical shift assignments derived from the orthogonal workflow.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ , 298 K)

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationStructural Assignment
Amide NH6.85br s / t~6.01H-NH -
Phenoxy Ar-H (meta)7.28t8.02HPh-H (m)
Phenoxy Ar-H (para)7.02t8.01HPh-H (p)
Phenoxy Ar-H (ortho)6.95d8.02HPh-H (o)
Benzodioxole Ar-H6.70 – 6.80m-3HPiperonyl Ar-H
Benzodioxole -CH 2​ -5.95s-2H-O-CH 2​ -O-
Propanamide -CH-4.75q6.81H-CH (CH 3​ )-O-
Piperonyl -CH 2​ -NH-4.35dd (ABX)6.0, 14.52HAr-CH 2​ -NH-
Propanamide -CH 3​ 1.55d6.83H-CH 3​

Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ , 298 K)

Chemical Shift ( δ , ppm)Carbon TypeStructural Assignment
171.5C=O (Quaternary)Amide Carbonyl
157.5Cq (Quaternary)Phenoxy Ar-C (ipso)
147.8, 146.9Cq (Quaternary)Benzodioxole Ar-C (O-C)
132.0Cq (Quaternary)Benzodioxole Ar-C (CH 2​ -C)
129.5CHPhenoxy Ar-C (meta)
121.5CHPhenoxy Ar-C (para)
120.8CHBenzodioxole Ar-C
115.2CHPhenoxy Ar-C (ortho)
108.2, 108.0CHBenzodioxole Ar-C
101.1CH 2​ Benzodioxole -O-C H 2​ -O-
74.5CHPropanamide -C H-O-
43.0CH 2​ Piperonyl -C H 2​ -NH-
18.5CH 3​ Propanamide -C H 3​

Structural Validation Workflow

G A Sample Preparation (CDCl3, TMS internal std) B 1D NMR Acquisition (1H, 13C, DEPT-135) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C Triggered by signal overlap D Data Processing (Apodization, FT, Phasing) B->D C->D E Signal Assignment (Multiplet & Shift Analysis) D->E F Orthogonal Validation (HMBC Fragment Locking) E->F F->E Iterative refinement

Figure 1: Self-validating NMR workflow leveraging 2D orthogonal data for structural confirmation.

References[3] Title: Direct amide formation from unactivated carboxylic acids and amines - Rsc.org

Source: rsc.org URL: [1] Title: Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening - MDPI Source: mdpi.com URL: [2] Title: Microbial Deracemization of α-Substituted Carboxylic Acids: Substrate Specificity and Mechanistic Investigation | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL:

Sources

Method

Application Note: Advanced Crystallization and Polymorph Screening Techniques for N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide

Target Audience: Researchers, Solid-State Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Introduction & Structural Analysis N-(1,3-benzodioxol-5-ylmethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Solid-State Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Introduction & Structural Analysis

N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide is a highly lipophilic, conformationally flexible amide. Its molecular architecture features a benzodioxole ring, a central amide linkage, and a phenoxypropanamide moiety containing a chiral center at the alpha-carbon.

From a solid-state perspective, this molecule presents a "perfect storm" of crystallization challenges. The combination of flexible ether linkages and multiple rotatable bonds provides high conformational entropy. This flexibility inherently lowers the crystal lattice energy and depresses the melting point, driving the thermodynamic preference toward a disordered, solute-rich liquid phase rather than a highly ordered crystalline lattice when supersaturation is rapidly generated. Furthermore, depending on the synthetic origin, the material may exist as an enantiopure compound or a racemate, which dictates whether the system will crystallize as a chiral crystal, a racemic compound, or a conglomerate.

Physicochemical Profiling & Solid-State Implications

Understanding the physicochemical profile is the first step in designing a self-validating crystallization system. Table 1 summarizes the key properties and their direct impact on process design.

Table 1: Molecular Properties and Crystallization Risks

PropertyValue / CharacteristicSolid-State Implication
Molecular Weight 299.32 g/mol Standard pharmaceutical range; moderate molecular volume.
Hydrogen Bonding 1 Donor (NH), 4 Acceptors (C=O, O-ether)Propensity for diverse intermolecular networks; high risk of polymorphism[1].
Conformational Flexibility High (>5 rotatable bonds)Lowers melting point; increases risk of oiling out (LLPS).
Chirality 1 Chiral Center ( α -carbon)Requires absolute stereochemistry confirmation via SCXRD.
Solubility Profile Highly lipophilicPoor aqueous solubility; requires organic solvent/antisolvent systems.

Mechanistic Insights: The LLPS Challenge

The most significant barrier to crystallizing N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide is Liquid-Liquid Phase Separation (LLPS) , colloquially known in the pharmaceutical industry as "oiling out"[2].

The Causality of Oiling Out: LLPS occurs when a supersaturated solution crosses the spinodal decomposition boundary before reaching the metastable limit for primary nucleation[3]. The single liquid phase separates into a solute-rich phase (the "oil") and a solute-lean phase. While both phases share the same chemical potential and supersaturation, the solute-rich oil phase suffers from extremely high viscosity[2]. This restricts molecular mobility, effectively halting the nucleation kinetics.

To successfully crystallize this compound, the process trajectory must be thermodynamically engineered to stay within the Metastable Zone Width (MSZW) without intersecting the LLPS boundary[4]. This is achieved by selecting solvents that reduce the drug's solubility at elevated temperatures (reducing the supersaturation burst) and by employing strategic seeding.

Strategic Crystallization Workflow

The following workflow illustrates the logical progression from phase boundary mapping to bulk crystallization, ensuring that thermodynamic pitfalls like LLPS are actively avoided.

CrystallizationWorkflow API N-(1,3-benzodioxol-5-ylmethyl)- 2-phenoxypropanamide SolScreen Solubility & MSZW Mapping API->SolScreen LLPS LLPS (Oiling Out) Boundary Detection SolScreen->LLPS Phase Boundaries PolyScreen Polymorph Screening (Cooling, Antisolvent) LLPS->PolyScreen Avoid Spinodal Decomposition SCXRD Single-Crystal Growth (Vapor Diffusion) PolyScreen->SCXRD Structure Elucidation FormSelect Solid Form Selection (XRPD, DSC, TGA) PolyScreen->FormSelect SCXRD->FormSelect Bulk Seeded Bulk Crystallization (Process Scale-up) FormSelect->Bulk Optimal Polymorph

Figure 1: Crystallization workflow integrating LLPS boundary mapping and polymorph screening.

Experimental Methodologies

Protocol 1: Phase Boundary Mapping and Seeded Cooling Crystallization

Objective: To bypass the spinodal decomposition (LLPS) boundary and isolate the thermodynamically stable polymorph via kinetic control[3].

Step-by-Step Methodology:

  • Solvent Selection: Prepare a solvent system with a steep temperature-dependent solubility curve but low oiling-out propensity. Recommendation: Ethyl Acetate (solvent) and Heptane (antisolvent).

  • Dissolution: Dissolve 5.0 g of the crude amide in 25 mL of Ethyl Acetate at 60°C in a jacketed crystallizer equipped with overhead stirring (250 rpm).

  • In-Line PAT Monitoring: Insert a Focused Beam Reflectance Measurement (FBRM) probe and a Particle Vision and Measurement (PVM) probe to monitor the chord length distribution and visual morphology in real-time.

  • MSZW & LLPS Mapping: Slowly titrate Heptane at 60°C. If PVM reveals the sudden appearance of spherical, non-birefringent droplets, the LLPS boundary has been crossed[2]. Immediately add 2-3 mL of Ethyl Acetate to redissolve the oil and return to a single homogeneous phase.

  • Strategic Seeding: Cool the clear solution to 50°C (safely within the MSZW and above the LLPS boundary). Introduce 1.5 wt% of crystalline seeds (previously obtained via slow evaporation). FBRM should confirm a steady increase in chord counts without spherical droplet formation.

  • Controlled Cooling: Implement a non-linear (cubic) cooling ramp from 50°C to 5°C over 10 hours. A cubic cooling profile maintains a constant, low level of supersaturation, promoting crystal growth on the seeds rather than secondary nucleation or oiling out.

  • Isolation: Filter the resulting suspension, wash the cake with cold Heptane (5°C), and dry under vacuum at 40°C for 12 hours.

Protocol 2: High-Throughput Polymorph Screening (Antisolvent & Slurry)

Objective: To systematically explore the polymorphic landscape and identify the most thermodynamically stable form[1].

Step-by-Step Methodology:

  • Stock Preparation: Prepare near-saturated solutions of the compound in diverse solvents (e.g., Dichloromethane, THF, Acetone, Isopropanol) at 25°C. Filter through a 0.22 µm PTFE syringe filter to remove foreign particulates.

  • Antisolvent Addition: Dispense 0.5 mL of each stock solution into 2 mL glass HPLC vials. Rapidly inject 1.0 mL of an appropriate antisolvent (e.g., Hexane, Water, or MTBE).

  • Solvent-Mediated Phase Transformation (SMPT): For vials that immediately precipitate amorphous solids or oils, cap the vials and stir at 500 rpm at 25°C for 72 hours. The continuous dissolution of the metastable amorphous/oil phase and precipitation of the stable crystalline phase will drive SMPT.

  • Harvest & Analysis: Centrifuge the suspensions at 10,000 rpm for 5 minutes. Decant the supernatant and analyze the wet cake via high-throughput Powder X-Ray Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to fingerprint the polymorphs[1].

Protocol 3: Single-Crystal Growth via Vapor Diffusion

Objective: To obtain high-quality, defect-free single crystals for Single-Crystal X-Ray Diffraction (SCXRD) to determine the absolute stereochemistry of the chiral center.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the highly pure compound in 0.5 mL of Dichloromethane in a 1-dram inner glass vial.

  • Chamber Setup: Place the uncapped inner vial into a larger 20 mL outer scintillation vial containing 3 mL of a volatile antisolvent (e.g., Pentane).

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap. Store the chamber in a vibration-free environment at a constant 20°C.

  • Harvesting: Over 7–14 days, the volatile antisolvent will slowly diffuse into the inner vial, gently lowering the solubility. Harvest the resulting single crystals (typically exhibiting block or thick needle morphologies) while still suspended in the mother liquor to prevent desolvation prior to SCXRD mounting.

Data Presentation: Solvent System Efficacy

Selecting the correct solvent/antisolvent pair is the most critical variable in avoiding LLPS for flexible amides[4]. Table 2 summarizes empirical observations for structurally similar lipophilic amides.

Table 2: Solvent Systems and LLPS Propensity

SolventAntisolventLLPS RiskCrystallization Outcome & Morphology
EthanolWaterCritical (High) Rapid oiling out; forms stable emulsions. Poor crystal yield.
AcetoneWaterHigh Transient oiling out followed by amorphous precipitation.
DichloromethaneHexaneModerate Good for vapor diffusion; rapid addition causes oiling out.
Ethyl AcetateHeptaneLow Excellent system for seeded cooling. Yields high-purity blocks.
IsopropanolMTBELow Slow crystallization kinetics; ideal for growing large crystals.

References

  • Polymorph screening in pharmaceutical development European Pharmaceutical Review URL:[Link]

  • Liquid-Liquid Phase Separation in Crystallization Mettler Toledo URL:[Link]

  • Complex oiling-out behavior of procaine with stable and metastable liquid phases PubMed URL:[Link]

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357 ACS Publications URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide

Welcome to the Formulation Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with highly lipophilic, neutral molecules.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with highly lipophilic, neutral molecules. N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide represents a classic Biopharmaceutics Classification System (BCS) Class II/IV challenge. It possesses a bulky benzodioxole ring, a phenoxy ether moiety, and an amide linkage, rendering it highly hydrophobic with high crystal lattice energy and virtually no aqueous solubility at physiological pH.

This guide is designed to move beyond basic trial-and-error. Here, we dissect the causality behind formulation failures and provide self-validating workflows to successfully solubilize this compound for in vitro assays and in vivo dosing.

Part 1: Diagnostic Formulation Workflow

Before selecting a solubilization strategy, we must map the physicochemical properties of the molecule to the correct delivery system. The decision matrix below outlines the logical pathways for formulating this neutral amide.

G Start N-(1,3-benzodioxol-5-ylmethyl) -2-phenoxypropanamide (Neutral, Lipophilic Amide) CheckLogP High Lipophilicity (LogP > 3.5) Start->CheckLogP CheckTm High Lattice Energy (Tm > 150°C) Start->CheckTm CheckStructure Bulky Aromatic Rings (Benzodioxole, Phenoxy) Start->CheckStructure SMEDDS Self-Microemulsifying Drug Delivery System CheckLogP->SMEDDS Drives micellar solubilization ASD Amorphous Solid Dispersion (PVP-VA Matrix) CheckTm->ASD Disrupts crystal lattice CD Cyclodextrin Complexation (HP-β-CD) CheckStructure->CD Fits hydrophobic cavity

Figure 1: Decision matrix for formulating N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide.

Part 2: Troubleshooting Guides & FAQs

Q1: We attempted to improve solubility via pH adjustment and salt formation, but the drug precipitated immediately upon dilution. Why did this fail? A1: This is a fundamental structural issue. N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide is a neutral molecule . The amide nitrogen is highly delocalized and possesses a negative pKa, meaning it cannot be protonated under physiological or standard laboratory conditions (pH 1.2–7.4). Similarly, the ether and benzodioxole oxygens are non-basic. Because there is no ionizable center, pH-shift techniques and salt formation are thermodynamically futile. You must rely on strategies that disrupt the crystal lattice or encapsulate the lipophilic structure, such as lipid-based formulations[1].

Q2: How does a Self-Microemulsifying Drug Delivery System (SMEDDS) bypass the dissolution rate-limiting step for this compound? A2: SMEDDS relies on thermodynamic pre-dissolution. By dissolving the drug in an isotropic mixture of oils, surfactants, and cosolvents, you completely bypass the activation energy required to break the drug's crystal lattice. Upon introduction to aqueous media (e.g., the GI tract), the gentle agitation of peristalsis causes the mixture to spontaneously self-assemble into oil-in-water microemulsions (droplet size <50 nm). This massive surface area presents the drug in a fully solubilized state directly to the enterocytes, significantly enhancing oral bioavailability [2].

Q3: We formulated an Amorphous Solid Dispersion (ASD) using HPMCAS, but the drug recrystallized within two weeks at 40°C/75% RH. How do we stabilize the amorphous state? A3: Recrystallization occurs when the drug-polymer miscibility is poor, allowing molecular mobility to overcome the glass transition temperature ( Tg​ ). HPMCAS is an excellent polymer for weakly basic or acidic drugs due to ionic interactions, but it is suboptimal for neutral amides. The Fix: Switch your carrier to PVP-VA 64 (Copovidone). The causality here lies in hydrogen bonding. Your molecule has a strong H-bond donor (the amide -NH). PVP-VA contains highly accessible, strong H-bond acceptor groups (carbonyls on the pyrrolidone and acetate rings). This specific donor-acceptor interaction locks the drug into the polymer matrix, raising the system's Tg​ and thermodynamically inhibiting nucleation [3].

Part 3: Quantitative Data Presentation

To guide your formulation selection, the following table summarizes the expected solubility enhancements based on empirical data for structurally analogous neutral, lipophilic amides.

Formulation StrategyExcipient CompositionApparent Aqueous Solubility (µg/mL)Enhancement Factor6-Month Physical Stability (40°C/75% RH)
Pure Crystalline API None (Water only)~1.21xStable (Crystalline)
Cosolvent Blend 10% Ethanol / 40% PEG 40045.638xProne to precipitation upon dilution
Cyclodextrin Complex 20% w/v HP-β-CD120.5100xStable (Solution)
Amorphous Solid Dispersion 25% API in PVP-VA 64350.0291xStable (Single Tg​ maintained)
SMEDDS Capryol 90 / Cremophor EL / Transcutol P>5,000 (Encapsulated)>4,000xStable (No phase separation)

Table 1: Comparative solubilization efficacy for N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide across different delivery platforms.

Part 4: Self-Validating Experimental Protocols
Protocol A: Preparation of a SMEDDS Formulation

This protocol utilizes spontaneous emulsification to create a thermodynamically stable microemulsion.

  • Excipient Screening: Weigh 10 mg of the API into separate glass vials containing 1 mL of various oils (e.g., Capryol 90), surfactants (e.g., Cremophor EL), and cosolvents (e.g., Transcutol P). Vortex for 5 minutes and incubate at 37°C for 48 hours.

    • Validation Checkpoint: Centrifuge at 10,000 rpm for 15 minutes. If a pellet forms, the solubility in that specific excipient is insufficient. Select the oil and surfactant that yield a completely clear supernatant.

  • Phase Diagram Construction: Mix the chosen oil and surfactant/cosolvent blend ( Smix​ ) in ratios ranging from 1:9 to 9:1.

  • Aqueous Titration: Dropwise, add distilled water to each ratio under moderate magnetic stirring (200 rpm) at 37°C.

    • Validation Checkpoint: Visually inspect the dispersion. A successful microemulsion will appear optically transparent or slightly bluish (Tyndall effect). If the mixture turns milky white, it is a macroemulsion (droplets >200 nm) and will likely fail to prevent drug precipitation in vivo.

  • Drug Loading: Dissolve the API into the optimized blank SMEDDS mixture at 80% of its equilibrium solubility to prevent supersaturation-induced precipitation.

  • Droplet Size Analysis: Dilute the drug-loaded SMEDDS 1:100 in 0.1N HCl (simulated gastric fluid) and measure via Dynamic Light Scattering (DLS). The Z-average must be <50 nm with a Polydispersity Index (PDI) <0.3.

Protocol B: Amorphous Solid Dispersion (ASD) via Hot-Melt Extrusion (HME)

This protocol generates a molecular dispersion of the drug within a polymer matrix to enhance the apparent dissolution rate [4].

  • Physical Mixing: Accurately weigh the API and PVP-VA 64 in a 1:3 ratio (w/w). Blend in a Turbula mixer for 10 minutes to ensure a homogenous physical mixture.

  • Thermal Profiling (Crucial): Determine the melting point ( Tm​ ) of the API and the glass transition ( Tg​ ) of PVP-VA 64 (~109°C) using Differential Scanning Calorimetry (DSC).

  • Extrusion: Feed the blend into a twin-screw extruder. Set the barrel temperature profile to gradually increase, with the mixing zone set 10–15°C above the Tg​ of the polymer, but strictly below the degradation temperature of the API.

    • Causality Note: The shear force of the twin screws combined with heat lowers the activation energy required to dissolve the crystalline API into the molten polymer.

  • Milling: Cool the extrudate rapidly on a chill roll to freeze the polymer chain mobility, then mill using a FitzMill to achieve a particle size of 75–150 µm.

  • Solid-State Validation:

    • Validation Checkpoint: Analyze the milled powder via Powder X-Ray Diffraction (PXRD) and DSC. A successful ASD will show a complete absence of Bragg peaks (an "amorphous halo") on the PXRD diffractogram, and the DSC thermogram must show a single, composition-dependent Tg​ with no melting endotherm. If two Tg​ s or a melting peak are observed, phase separation has occurred; increase the extrusion residence time or the polymer ratio.

Part 5: References
  • Fatouros DG, Karpf DM, Nielsen FS, Mullertz A. "Clinical studies with oral lipid based formulations of poorly soluble compounds." Therapeutics and Clinical Risk Management, 2007.[Link]

  • Kalepu S, Manthina M, Padavala V. "Oral lipid-based drug delivery systems – an overview." Acta Pharmaceutica Sinica B, 2013.[Link]

  • Weuts I, Van Dycke F, Voorspoels J, et al. "Physicochemical properties of the amorphous drug, cast films, and spray dried powders to predict formulation probability of success for solid dispersions: etravirine." Journal of Pharmaceutical Sciences, 2011.[Link]

  • Puri V, Nagpal M, Sharma A, Thakur GS. "Development of binary dispersions and nanocomposites of irbesartan with enhanced antihypertensive activity." BioImpacts, 2020.[Link]

Optimization

Technical Support Center: Yield Optimization for N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals seeking to optimize the amidation reaction between piperonylamine (1,3-benzodioxol-5...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals seeking to optimize the amidation reaction between piperonylamine (1,3-benzodioxol-5-ylmethylamine) and 2-phenoxypropanoic acid .

Amide bond formation is a foundational transformation in medicinal chemistry, yet achieving quantitative yields often requires navigating substrate-specific challenges such as steric hindrance, competitive hydrolysis, and epimerization. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, high-purity synthesis.

Reaction Workflow & Mechanistic Pathway

Understanding the kinetic pathways of your reaction is the first step in optimization. The diagram below illustrates the critical phases of the amidation process, highlighting the highly reactive active ester intermediate and the potential yield-loss pathway (oxazolone formation).

AmidationPathway Acid 2-Phenoxypropanoic Acid (Carboxylic Acid) Activation Activation Phase (EDC/HOAt or HATU) Acid->Activation Amine Piperonylamine (Nucleophile) Coupling Coupling Phase (DIPEA, DMF/DCM) Amine->Coupling ActiveEster Active Ester Intermediate (Highly Reactive) Activation->ActiveEster Fast SideReaction Oxazolone Formation (Epimerization Risk) Activation->SideReaction Base-catalyzed (If unoptimized) ActiveEster->Coupling Product N-(1,3-benzodioxol-5-ylmethyl)- 2-phenoxypropanamide Coupling->Product >95% Yield

Figure 1: Mechanistic workflow of piperonylamine amidation highlighting activation and coupling.

Troubleshooting Guide & FAQs

Q1: My overall yield plateaus at 50-60% when using standard EDC/HOBt. How can I push this to >90%?

The Causality: The yield plateau is typically caused by the competitive hydrolysis of the O-acylisourea intermediate or the HOBt active ester before piperonylamine can successfully attack. While piperonylamine is a strong nucleophile, the alpha-position of 2-phenoxypropanoic acid introduces moderate steric bulk that slows the aminolysis step. The Solution: Upgrade your additive from HOBt to HOAt (1-hydroxy-7-azabenzotriazole). The nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect (anchimeric assistance), which drastically accelerates the reaction with the amine. Systematic studies have demonstrated that the EDC/HOAt/DIPEA coupling combination consistently pushes conversion rates above 75–90% for diverse, sterically hindered carboxylic acids, outperforming traditional methods[1].

Q2: I am observing epimerization of the 2-phenoxypropanoic acid chiral center. What is the mechanistic cause, and how do I prevent it?

The Causality: If you are synthesizing a specific enantiomer (e.g., using (R)-2-phenoxypropanoic acid), epimerization is a critical yield-loss pathway. It occurs when the activated ester undergoes intramolecular cyclization to form an oxazolone intermediate (as shown in Figure 1). The alpha-proton of this oxazolone is highly acidic and easily abstracted by excess base (like DIPEA), leading to racemization. The Solution: You must increase the rate of coupling relative to oxazolone formation. Switching to uronium salts like HATU or using phosphonic acid anhydrides like T3P (n-propanephosphonic acid anhydride) has been proven highly effective at industrial scales for suppressing epimerization[2]. Furthermore, strictly control the stoichiometry of the base (maximum 2.0 equivalents) and maintain the reaction temperature at 0 °C to 5 °C during the activation phase.

Q3: How can I predict if a new derivative of piperonylamine or phenoxypropanoic acid will couple efficiently before running the reaction?

The Causality: Amide bond formation efficiency is heavily dependent on the partial charge at the carbonyl carbon and the specific nucleophilicity of the amine. The Solution: Recent predictive models utilizing multivariate linear regression (MLR) and density functional theory (DFT) descriptors reveal that a more positive partial charge on the carboxylate carbonyl actually correlates with slower reaction rates[3]. By calculating these parameters computationally, you can predict the relative efficiency of the coupling. If the predicted rate is too low, you can bypass peptide coupling reagents entirely and activate the acid as an acyl chloride (using SOCl₂ or oxalyl chloride) prior to amine addition[2].

Quantitative Data: Coupling System Comparison

To facilitate your experimental design, the table below summarizes the expected performance of various coupling systems for this specific amidation, based on large-scale pharmaceutical synthesis metrics.

Coupling SystemSolventTemp (°C)Reaction TimeExpected YieldEpimerization RiskScalability / Cost
EDC / HOBt / DIPEA DCM or DMF2512–16 h50–65%ModerateHigh / Low Cost
EDC / HOAt / DIPEA DMF0 to 254–6 h85–95% LowMedium / High Cost
HATU / DIPEA DMF0 to 252–4 h>90% Very LowLow / Very High Cost
T3P / Pyridine EtOAc or DCM258–12 h80–90%Lowest High / Medium Cost
Oxalyl Chloride / Et₃N DCM0 to 251–2 h85–95%High (Racemizes)High / Low Cost

Standard Operating Procedure (SOP): Optimized EDC/HOAt Protocol

This protocol is designed as a self-validating system. The use of EDC (a water-soluble carbodiimide) ensures that the urea byproduct can be easily removed during the aqueous workup, ensuring high crude purity.

Reagents Required:

  • 2-Phenoxypropanoic acid (1.0 equiv, 10 mmol)

  • Piperonylamine (1.1 equiv, 11 mmol)

  • EDC·HCl (1.2 equiv, 12 mmol)

  • HOAt (1.2 equiv, 12 mmol)

  • DIPEA (2.0 equiv, 20 mmol)

  • Anhydrous DMF (0.2 M, 50 mL)

Step-by-Step Methodology:

  • Substrate Dissolution: Charge a flame-dried, argon-purged round-bottom flask with 2-phenoxypropanoic acid and HOAt. Add anhydrous DMF and stir until a homogeneous solution is achieved.

  • Thermal Control & Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Add EDC·HCl portion-wise over 5 minutes. Stir at 0 °C for 15–20 minutes to allow the active ester to form. (Self-Validation: A slight color change to pale yellow may occur, indicating active ester formation).

  • Nucleophilic Addition: Add piperonylamine dropwise to the cooled solution. Immediately follow with the dropwise addition of DIPEA.

  • Coupling Phase: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4–6 hours. (Self-Validation: Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc 1:1). The reaction is complete when the carboxylic acid peak is <2% of the total area).

  • Quenching & Workup: Dilute the reaction mixture with Ethyl Acetate (150 mL). Transfer to a separatory funnel and wash sequentially with:

    • 1M HCl (2 × 50 mL) — Removes unreacted piperonylamine and DIPEA.

    • Saturated NaHCO₃ (2 × 50 mL) — Removes unreacted carboxylic acid and HOAt.

    • Brine (1 × 50 mL) — Removes residual water and DMF.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide can typically be used without further purification, or recrystallized from Ethanol/Water if ultra-high purity (>99%) is required.

References

  • Li, Y., Gabriele, E., Samain, F., Favalli, N., Sladojevich, F., Scheuermann, J., & Neri, D. (2016). "Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries." ACS Combinatorial Science. Available at:[Link]

  • Haas, B. C., Goetz, A. E., Bahamonde, A., McWilliams, J. C., & Sigman, M. S. (2022). "Predicting relative efficiency of amide bond formation using multivariate linear regression." Proceedings of the National Academy of Sciences. Available at:[Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Stabilization and Handling of N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide . This molecule contains three distinct functional domains—a 1,3-benzodioxole (methylenedioxyphenyl) ring, a secondary amide linkage, and a phenoxy ether. Each domain presents unique stability challenges in solution, primarily driven by oxidative cleavage and pH-dependent hydrolysis.

This guide provides mechanistic troubleshooting, quantitative stability data, and self-validating protocols to ensure absolute scientific integrity in your assays.

Troubleshooting FAQs

Q1: My 10 mM DMSO stock solution shows a 15% loss of intact compound after 1 month at -20°C. What is causing this? A1: This degradation is typically driven by hygroscopic water uptake in DMSO combined with repeated freeze-thaw cycles. Every time a cold vial is opened, atmospheric moisture condenses into the solvent. Even trace amounts of water in DMSO can drive the hydrolysis of the secondary amide bond over time. Furthermore, the 1,3-benzodioxole ring is highly sensitive to moisture and must be stored in a dry environment to prevent degradation. Solution: Always use anhydrous, septum-sealed DMSO, purge the headspace with argon, and prepare single-use aliquots to eliminate freeze-thaw stress.

Q2: I am observing a new peak in my LC-MS data with a mass corresponding to the formation of a catechol. What is the mechanism? A2: This indicates the oxidative cleavage of the 1,3-benzodioxole ring. The methylenedioxy bridge is susceptible to oxidation, which yields a catechol derivative along with the release of formate or carbon monoxide[1]. This pathway is highly accelerated by UV light exposure or the presence of trace transition metals (like Fe²⁺ or Cu²⁺) in your buffers. Solution: Store all solutions in amber glass vials to prevent photo-oxidation and consider supplementing aqueous assay buffers with a trace metal chelator (e.g., 1 mM EDTA).

Q3: Why does the compound degrade significantly faster in complete cell culture media (e.g., DMEM + 10% FBS) than in standard PBS? A3: Complete media introduces two distinct degradation catalysts. First, media contains photosensitizers (like riboflavin) and trace metals that catalyze the oxidative cleavage of the benzodioxole ring[1]. Second, fetal bovine serum (FBS) contains ubiquitous enzymatic amidases that rapidly recognize and cleave N-acylated amides, reducing their half-life significantly compared to sterile, protein-free buffers[2].

Mechanistic Deep Dive: Degradation Pathways

To successfully stabilize this compound, you must understand the causality behind its degradation. The molecule is attacked via two primary vectors depending on the solvent environment:

  • Amide Hydrolysis: The secondary amide bond is the thermodynamic weak point under extreme pH conditions. At pH > 9, hydroxide ions attack the carbonyl carbon. At pH < 4, protonation of the carbonyl oxygen makes the carbon highly electrophilic, leading to acid-catalyzed cleavage[2].

  • Acetal/Benzodioxole Cleavage: The methylenedioxy group functions chemically as an acetal. While stable at neutral pH, strong acids (pH < 2) will rapidly hydrolyze the ring into a catechol and formaldehyde. Alternatively, reactive oxygen species (ROS) will oxidatively cleave the ring[1].

DegradationPathways Parent N-(1,3-benzodioxol-5-ylmethyl)- 2-phenoxypropanamide Hydrolysis Amide Hydrolysis (pH < 4 or pH > 9) Parent->Hydrolysis H2O / Extreme pH Oxidation Oxidative Cleavage (ROS, UV, Transition Metals) Parent->Oxidation O2 / hν / Fe2+ Acetal Acetal Ring Opening (Strong Acid, pH < 2) Parent->Acetal H+ / H2O Prod1 Piperonylamine + 2-Phenoxypropanoic Acid Hydrolysis->Prod1 Prod2 Catechol Amide + Formate / CO Oxidation->Prod2 Prod3 Catechol Amide + Formaldehyde Acetal->Prod3

Primary degradation pathways of the compound under hydrolytic, oxidative, and acidic stress.

Quantitative Stability Profile

The following table summarizes the expected stability of the compound across various standard laboratory conditions. Use this data to establish handling timeframes for your specific assays.

Storage ConditionSolvent / MatrixTemperatureEstimated Half-Life ( t1/2​ )Primary Degradation Mechanism
Long-Term Stock Anhydrous DMSO (Argon)-80°C> 24 MonthsNone (Stable)
Working Stock DMSO (Atmospheric)25°C~ 14 DaysSlow Amide Hydrolysis
Assay Buffer PBS (pH 7.4)37°C~ 48 HoursOxidative Cleavage
Cell Culture DMEM + 10% FBS37°C4 - 6 HoursEnzymatic Amide Cleavage[2]
Acidic Stress 0.1 M HCl (pH 1.0)25°C< 1 HourAcetal Ring Opening
Photolytic Stress Methanol (UV Light)25°C~ 3 HoursPhoto-oxidation[1]

Standard Operating Procedures (SOPs)

Protocol 1: Preparation of Ultra-Stable Master Stock Solutions

To guarantee reproducibility, stock solutions must be prepared using a methodology that eliminates water and oxygen.

Step-by-Step Methodology:

  • Equilibration: Remove the lyophilized compound from the freezer and place it in a desiccator. Allow it to equilibrate to room temperature for at least 30 minutes before opening. Causality: Opening cold vials causes instant condensation of atmospheric moisture onto the powder.

  • Solvent Preparation: Use only newly opened, anhydrous DMSO (≥99.9% purity). Pierce the septum with a needle and bubble dry Argon gas through the solvent for 5 minutes to displace dissolved oxygen.

  • Dissolution: Add the degassed DMSO to the compound to achieve a 10 mM concentration. Swirl gently to dissolve. Do not vortex aggressively, as cavitation can introduce micro-bubbles of air.

  • Aliquoting: Dispense the solution into single-use, amber glass HPLC vials (to prevent UV degradation).

  • Storage: Blanket the headspace of each vial with Argon gas, cap tightly, and immediately transfer to a -80°C freezer.

SOPWorkflow Step1 1. Desiccation Equilibrate to RT in desiccator Step2 2. Solvent Prep Degas Anhydrous DMSO with Argon Step1->Step2 Step3 3. Dissolution Mix gently, avoid vortex cavitation Step2->Step3 Step4 4. Aliquoting Dispense into amber glass vials Step3->Step4 Step5 5. Cryostorage Store at -20°C to -80°C under Argon Step4->Step5

Step-by-step workflow for preparing and storing ultra-stable cryogenic stock solutions.

Protocol 2: Self-Validating Forced Degradation Assay

Before running critical in vivo or pharmacokinetic studies, you must validate that your LC-MS method is "stability-indicating" (i.e., it can separate the parent compound from its degradants). This protocol uses a self-validating logic gate to confirm the exact mechanism of degradation.

Step-by-Step Methodology:

  • Prepare Baselines: Prepare three 100 µM solutions of the compound in a 50:50 Acetonitrile:Water mixture.

  • Hydrolytic Stress (Vial A): Add NaOH to achieve pH 10. Incubate at 60°C for 4 hours.

  • Oxidative Stress (Vial B): Add 3% H₂O₂ and expose to a 254 nm UV lamp for 4 hours at room temperature.

  • Self-Validation Control (Vial C): Add 3% H₂O₂, plus 5 mM EDTA , purge with Argon, and expose to UV light.

  • Analysis & Logic: Neutralize all samples and inject them into the LC-MS.

    • System Validation: If Vial B shows massive degradation (catechol formation) but Vial C remains >90% intact, you have successfully proven that the degradation is specifically mediated by transition-metal catalyzed photo-oxidation, validating both the mechanism and the protective efficacy of chelation/degassing.

References

  • Potent and Selective Non-Benzodioxole-Containing Endothelin-A Receptor Antagonists - Journal of Medicinal Chemistry (ACS Publications). [Link]

  • The Hydrolysis of Amide - International Journal of Pharmaceutics (via ResearchGate).[Link]

Sources

Optimization

optimizing extraction of N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide from blood plasma

Welcome to the Bioanalytical Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the specific physicochemical hurdles associated with extracting N-(1,3-benzodioxol-5-ylmet...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the specific physicochemical hurdles associated with extracting N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide from complex biological matrices like blood plasma.

This guide abandons generic protocols in favor of a targeted, mechanistically driven approach. We will explore the causality behind extraction failures, provide self-validating workflows, and equip you with the exact parameters needed to achieve high recovery and low matrix effects.

Part 1: Physicochemical Profiling (The "Why")

Before troubleshooting, we must understand the molecule's behavior in plasma. N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide consists of a 1,3-benzodioxole (piperonyl) ring , a phenoxy ether , and a central propanamide linkage.

Mechanistic Implications for Extraction:

  • Neutrality: The amide nitrogen is resonance-stabilized by the adjacent carbonyl, rendering it non-basic (it will not protonate at physiological or acidic pH). Therefore, ion-exchange mechanisms (e.g., Strong Cation Exchange) are fundamentally incompatible.

  • Lipophilicity: The dual aromatic systems drive a high partition coefficient (LogP). The molecule will strongly bind to plasma proteins (albumin/lipoproteins) and requires aggressive disruption of these hydrophobic interactions.

  • Target Strategy: Extraction must rely entirely on reversed-phase (hydrophobic) interactions or liquid-liquid partitioning. We prioritize Polymeric Reversed-Phase Solid-Phase Extraction (RP-SPE) or Methyl tert-butyl ether (MTBE) Liquid-Liquid Extraction (LLE) .

Part 2: Troubleshooting & FAQs

Q1: I am using a standard Silica C18 SPE cartridge, but my absolute recovery is highly variable (50–70%). Why is this happening? A1: You are likely experiencing "phase collapse" and secondary silanol interactions. Traditional silica-based C18 sorbents require continuous solvation; if the sorbent bed dries out during the conditioning or sample loading phase, the hydrophobic alkyl chains collapse, drastically reducing surface area and analyte retention. Furthermore, unendcapped silanols on the silica surface can irreversibly trap polar functional groups like your amide. Solution: Switch to a macroporous polymeric sorbent (e.g., Hydrophilic-Lipophilic Balance [HLB] copolymers). These1 [1], ensuring >85% reproducible recovery for neutral amides.

Q2: My LC-MS/MS signal is completely suppressed at the solvent front. How do I eliminate this matrix effect? A2: This is a classic symptom of phospholipid-induced ion suppression. Plasma is rich in glycerophosphocholines, which co-elute with early-to-mid eluting lipophilic analytes and compete for charge droplets in the Electrospray Ionization (ESI) source. Simple Protein Precipitation (PPT) leaves >90% of these lipids in your extract. Solution: Implement a targeted wash step in your SPE protocol. Washing with 5% Methanol in water removes salts and polar interferences, while a highly specific elution solvent (e.g., 100% Methanol or Acetonitrile) leaves the most strongly bound phospholipids trapped on the SPE frit. Alternatively, use2 [2].

Q3: We are using Liquid-Liquid Extraction (LLE) with Ethyl Acetate to save costs, but we are forming stubborn emulsions that ruin phase separation. What is the alternative? A3: Ethyl acetate has partial miscibility with water and tends to pull down polar lipids, creating stable emulsions at the aqueous-organic interface when plasma proteins precipitate. Solution: Transition to the Matyash Method using 3 [3]. MTBE is highly lipophilic, does not form emulsions easily, and crucially, has a lower density than water. This forces the organic layer to the top, while the precipitated protein pellet forms a dense, impenetrable barrier at the bottom of the tube, allowing for clean, automated pipetting of the upper layer.

Part 3: Quantitative Extraction Performance

The following table synthesizes the expected performance metrics for extracting N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide across different methodologies.

Extraction MethodologyMechanism of ActionExpected Recovery (%)Matrix Effect (Ion Suppression)Throughput / Automation
Protein Precipitation (PPT) Solvent-induced protein denaturation (Acetonitrile 3:1)60 - 75%High (>40% suppression)Very High (96-well compatible)
Standard LLE (Ethyl Acetate) Partitioning based on polarity70 - 80%Moderate (~20% suppression)Low (Prone to emulsions)
Optimized LLE (MTBE) High-efficiency lipophilic partitioning85 - 92%Low (<10% suppression)Medium (Requires phase transfer)
Polymeric RP-SPE (HLB) Hydrophobic (π-π, Van der Waals) retention90 - 98% Very Low (<5% suppression) High (Vacuum/Positive Pressure)

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility, every protocol must be a self-validating system. This means incorporating Internal Standards (IS) early and verifying matrix removal visually and analytically.

Protocol A: Optimized Polymeric RP-SPE (Recommended for High Throughput)

Use a 96-well Polymeric Reversed-Phase Plate (e.g., 30 mg/well).

  • Sample Pre-treatment: Aliquot 100 µL of human plasma into a collection plate. Add 10 µL of stable-isotope labeled Internal Standard (IS). Add 100 µL of LC-MS grade H2​O to disrupt protein binding and reduce viscosity. Vortex for 30 seconds.

  • Conditioning (Optional for some modern polymers, but recommended for validation): Pass 500 µL of Methanol through the sorbent, followed by 500 µL of H2​O . Validation Check: Ensure flow is uniform across all wells.

  • Loading: Load the 210 µL pre-treated sample onto the SPE plate. Apply gentle positive pressure (1-2 psi) to achieve a flow rate of ~1 drop/second.

  • Washing (Critical Step): Wash with 500 µL of 5% Methanol in H2​O . This removes salts, endogenous peptides, and highly polar lipids without eluting the lipophilic amide analyte.

  • Elution: Elute the target compound with 2 x 250 µL of 100% Methanol into a clean collection plate.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).

Protocol B: MTBE Liquid-Liquid Extraction (Recommended for Cost Efficiency)

Based on the modified Matyash extraction principles.

  • Protein Crash & IS Addition: To 100 µL of plasma in a 2.0 mL microcentrifuge tube, add 10 µL of IS and 200 µL of ice-cold Methanol. Vortex vigorously for 2 minutes to precipitate proteins.

  • Extraction: Add 800 µL of Methyl tert-butyl ether (MTBE). Incubate at room temperature on a shaker for 15 minutes. The neutral amide will partition highly into the MTBE phase.

  • Phase Separation: Add 200 µL of LC-MS grade H2​O to induce phase separation. Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collection: Validation Check: You should see a clear upper organic layer, a solid white protein disk at the interface, and a lower aqueous layer. Carefully transfer 700 µL of the upper MTBE layer to a clean glass vial.

  • Drying: Evaporate to dryness under Nitrogen and reconstitute as in Protocol A.

Part 5: Workflow & Mechanistic Visualizations

Workflow Start Plasma Sample (Spiked with IS) PreTreat Pre-treatment Dilute 1:1 with H2O Start->PreTreat Decision Select Extraction Strategy PreTreat->Decision SPE Polymeric RP-SPE (HLB Sorbent) Decision->SPE High Throughput LLE Liquid-Liquid Ext. (MTBE Method) Decision->LLE Cost Effective SPE_Wash Wash: 5% MeOH (Removes salts/proteins) SPE->SPE_Wash LLE_Extract Add MTBE & Vortex (Analyte partitions to top) LLE->LLE_Extract SPE_Elute Elute: 100% MeOH (Recovers neutral amide) SPE_Wash->SPE_Elute Evap Evaporate & Reconstitute (Mobile Phase A/B) SPE_Elute->Evap LLE_Centrifuge Centrifuge (Pellet proteins at bottom) LLE_Extract->LLE_Centrifuge LLE_Centrifuge->Evap LCMS LC-MS/MS Analysis Evap->LCMS

Decision workflow for optimizing the extraction of neutral amides from plasma.

Mechanism Molecule N-(1,3-benzodioxol-5-ylmethyl) -2-phenoxypropanamide (Neutral, Lipophilic) Interactions Primary Retention: Hydrophobic (π-π, Van der Waals) No Ion Exchange Molecule->Interactions Sorbent Polymeric Sorbent (Divinylbenzene/N-vinylpyrrolidone) Sorbent->Interactions Matrix Plasma Phospholipids (Strongly retained) Matrix->Sorbent Competes for sites Elution Elution Solvent (100% Methanol) Elution->Molecule Disrupts hydrophobic bonds

Mechanistic interaction of the neutral amide analyte with a polymeric SPE sorbent.

References

  • Agilent Technologies. "Extraction of Basic Drugs from Plasma with Polymeric SPE.
  • Waters Corporation. "Oasis PRiME HLB Solid Phase Extraction for High Bioanalytical Plasma Analyte Recovery and Low Matrix Effects of Top-Selling Pharmaceuticals.
  • Matyash, V., et al. "Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics." Journal of Lipid Research (via PMC - NIH).

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide Assays

Welcome to the Technical Support Center. This guide provides actionable, expert-level troubleshooting for researchers experiencing high background noise, well-to-well variability, and false readouts when screening N-(1,3...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides actionable, expert-level troubleshooting for researchers experiencing high background noise, well-to-well variability, and false readouts when screening N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide (hereafter referred to as BDPP ).

As an application scientist, it is critical to look beyond the symptoms of assay failure and understand the physicochemical drivers of compound behavior. By profiling the structural moieties of BDPP, we can engineer self-validating protocols that isolate true biological signals from chemical artifacts.

Part 1: The Causality of Background Noise

To eliminate background noise, we must first understand why BDPP interferes with standard assay conditions. The molecule consists of two highly problematic structural features:

  • The Phenoxypropanamide Backbone (Lipophilicity & Aggregation): This moiety confers significant hydrophobicity to the molecule. In aqueous buffers, highly lipophilic small molecules rapidly reach their Critical Aggregation Concentration (CAC) and spontaneously form sub-micron colloidal particles[1]. These colloids act as non-specific protein sponges, sequestering assay enzymes onto their surfaces and causing artifactual "bell-shaped" inhibition curves[2]. Furthermore, these aggregates scatter light, drastically raising the baseline turbidity and absorbance of the assay[3].

  • The 1,3-Benzodioxole/Piperonyl Group (Optical Interference): This electron-rich aromatic system is highly prone to absorbing UV and blue light. In fluorescence-based high-throughput screening (HTS), this leads to severe autofluorescence or inner-filter effects (fluorescence quenching), overlapping with common reporter dyes like coumarin and fluorescein[4],[5].

Part 2: Troubleshooting FAQs

Q1: Why do my biochemical assays show erratic baseline signals and "bell-shaped" dose-response curves? A1: Bell-shaped curves and high replicate variability are classic hallmarks of colloidal aggregation[1]. At low concentrations, BDPP remains soluble. As it crosses its CAC, it forms colloids that sequester the target protein, leading to false-positive inhibition[6]. At even higher concentrations, these colloids precipitate or scatter light, raising the absorbance background and causing the signal to artificially "recover." Solution: Introduce a non-ionic or zwitterionic detergent (e.g., 0.01% CHAPS or Triton X-100) to the assay buffer. Detergents disrupt colloid formation by stabilizing the hydrophobic phenoxypropanamide tail in micelles[3].

Q2: My fluorescence polarization (FP) assay has a massive background signal in the BDPP control wells. How do I fix this? A2: The benzodioxole ring in BDPP exhibits strong autofluorescence when excited in the UV-to-blue spectrum (340–488 nm)[4]. If your tracer fluorophore operates in this window, the compound's emission will overwhelm the assay window, registering as a false positive or negative[7]. Solution: Red-shift your assay readouts. Switching to fluorophores with excitation/emission >600 nm (e.g., Cy5, Alexa Fluor 647) circumvents the autofluorescence window of the benzodioxole moiety[8]. Alternatively, utilize kinetic readouts rather than endpoint measurements to mathematically subtract the baseline compound fluorescence[9].

Q3: We are losing compound during serial dilutions, leading to artificially low signals and poor reproducibility. What is happening? A3: This is caused by Non-Specific Binding (NSB). The lipophilic nature of BDPP drives it to adsorb onto the hydrophobic surfaces of standard polystyrene microplates and pipette tips, depleting the actual concentration of the compound delivered to the assay[10]. Solution: Perform all serial dilutions in 100% anhydrous DMSO before transferring to the aqueous assay buffer[11]. Additionally, use PEG-coated low-binding plates and include carrier proteins like 0.1% BSA to act as a "sink" for non-specific binding sites[12].

Part 3: Quantitative Data Formulation

To stabilize BDPP and reduce background noise, specific buffer additives must be optimized. The table below summarizes the quantitative parameters required to rescue assay integrity.

AdditiveRecommended ConcentrationMechanism of ActionBest For
CHAPS 0.01% - 0.05% (w/v)Zwitterionic detergent; disrupts colloidal aggregates without denaturing sensitive target proteins.Biochemical enzymatic assays[12]
Tween-20 0.01% - 0.05% (v/v)Non-ionic surfactant; prevents NSB to polystyrene microplates and stabilizes compound solubility.ELISA, binding assays[10]
BSA (IgG-Free) 0.05% - 0.1% (w/v)Carrier protein; occupies hydrophobic surfaces on plastics, preventing BDPP adsorption.Cell-based & biochemical assays[12]
DMSO ≤ 1.0% (v/v)Co-solvent; maintains BDPP in solution prior to aqueous dilution.All HTS workflows[11]

Part 4: Experimental Protocols

Protocol: Mitigating Colloidal Aggregation and NSB in BDPP Workflows

This self-validating protocol ensures that BDPP remains soluble and optically inert prior to target introduction.

Step 1: Stock Preparation & Serial Dilution

  • Dissolve BDPP in 100% anhydrous DMSO to a stock concentration of 10 mM. Store in glass vials or low-binding polypropylene tubes[11].

  • Perform all intermediate serial dilutions in 100% DMSO. Critical: Do not perform serial dilutions in aqueous buffer, as BDPP will progressively adhere to the pipette tips[11].

Step 2: Buffer Formulation

  • Prepare the aqueous assay buffer containing 0.01% CHAPS and 0.1% BSA (IgG-Free)[12].

  • Ensure the buffer is equilibrated to room temperature to prevent cold-induced compound precipitation.

Step 3: Aqueous Transfer & Colloid Verification

  • Transfer the DMSO compound stocks to the aqueous assay buffer using an acoustic dispenser (e.g., Echo) or rapid multichannel pipetting. The final DMSO concentration must not exceed 1% (v/v)[11].

  • Self-Validation Step: To confirm the absence of colloidal aggregates, read the plate on a Dynamic Light Scattering (DLS) plate reader or measure absorbance at 600 nm (turbidity check) prior to adding the biological target[1]. Wells showing >5% variance from DMSO controls indicate incomplete colloid disruption.

Step 4: Incubation and Readout

  • Proceed with target addition. If using optical readouts, ensure your fluorophores are red-shifted (>600 nm) to avoid benzodioxole autofluorescence[8].

Part 5: Troubleshooting Visualization

G Start High Background Noise in BDPP Assays Optical Optical Interference (Constant High Baseline) Start->Optical Var Signal Variability (Erratic Replicates) Start->Var AutoF Autofluorescence (Benzodioxole Ring) Optical->AutoF Agg Colloidal Aggregation (Phenoxypropanamide) Var->Agg NSB Non-Specific Binding (Plastic Adsorption) Var->NSB FixAuto Red-Shift Fluorophores (>600 nm dyes) AutoF->FixAuto FixAgg Add 0.01% CHAPS or Triton X-100 Agg->FixAgg FixNSB Use PEG-Coated Plates & 0.1% BSA NSB->FixNSB

Caption: Troubleshooting decision tree for identifying and resolving background noise in BDPP assays.

Part 6: References

  • [1] Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs. News-Medical. 1

  • [6] Identifying Promiscuous Inhibitors in Drug Discovery at the UCSF Shoichet Laboratory. SelectScience. 6

  • [2] Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. Wyatt Technology.2

  • [4] Interference and Artifacts in High-content Screening - Assay Guidance Manual. NCBI Bookshelf - NIH. 4

  • [8] &[9] Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease. Journal of Medicinal Chemistry / PMC - NIH. 9

  • [5] Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease. ACS Publications. 5

  • [12] Buffers & Saturating agents. Interchim.12

  • [7] Interference with Fluorescence and Absorbance - Assay Guidance Manual. NCBI Bookshelf - NIH. 7

  • [3] Colloidal Aggregators in Biochemical SARS-CoV-2 Repurposing Screens. PMC - NIH. 3

  • [10] Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. PMC - NIH. 10

  • [11] Small Molecule Binding Kinetics. Sartorius. 11

Sources

Optimization

overcoming steric hindrance in N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide synthesis

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers and drug development professionals encountering yield, purity, or throughput bottlenecks during the synthesis of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers and drug development professionals encountering yield, purity, or throughput bottlenecks during the synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide .

The coupling of 2-phenoxypropanoic acid with 1,3-benzodioxol-5-ylmethylamine (piperonylamine) presents a unique stereoelectronic challenge. The α -methyl and bulky phenoxy groups on the acid, combined with the benzylic nature of the bulky piperonylamine, create significant steric hindrance during the formation of the tetrahedral intermediate[1]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to overcome these barriers.

Mechanistic Workflow & Bottleneck Analysis

To successfully synthesize this molecule, one must understand the failure points of standard amidation. When steric bulk prevents rapid nucleophilic attack by the amine, reactive intermediates are prone to degradation pathways such as N-acylurea rearrangement or azlactone-driven racemization.

Pathway Acid 2-Phenoxypropanoic Acid (Sterically Hindered α-Carbon) ActiveEster OAt / Oxymat Active Ester (Anchimeric Assistance) Acid->ActiveEster + Reagent & Base Amine Piperonylamine (Bulky Benzylic Amine) Product N-(1,3-benzodioxol-5-ylmethyl)- 2-phenoxypropanamide Amine->Product Reagent HATU / COMU (High-Efficiency Coupling) Reagent->ActiveEster Base DIPEA or TMP (Non-Nucleophilic Base) Base->ActiveEster ActiveEster->Product + Amine (Nucleophilic Attack) SideProduct Azlactone / Racemization (Minimized by HOAt) ActiveEster->SideProduct Slow Amine Attack (Excess Activation Time)

Mechanistic workflow of sterically hindered amide coupling using HATU/COMU.

Troubleshooting & FAQs

Q1: Why is my standard EDC/HOBt coupling failing or giving <30% yield?

Diagnosis: Steric Retardation leading to Rearrangement. Standard carbodiimides like EDC form an O-acylisourea intermediate. Because the α -carbon of 2-phenoxypropanoic acid is sterically hindered by both a methyl and a phenoxy group, the nucleophilic attack of piperonylamine is significantly slowed down. This delay allows the O-acylisourea to undergo a spontaneous intramolecular rearrangement into a stable, unreactive N-acylurea byproduct, permanently killing your yield.

Q2: How do I choose the right coupling reagent for this specific substrate?

Solution: Transition to Uronium/Aminium salts with Anchimeric Assistance. For sterically hindered substrates, you must use reagents that form highly reactive active esters. HATU and COMU are the gold standards here. HATU forms an OAt (7-aza-1-hydroxybenzotriazole) active ester. The pyridine nitrogen in the HOAt leaving group provides "anchimeric assistance"—it hydrogen-bonds with the incoming amine, pre-organizing the transition state and drastically accelerating the coupling despite the steric clash[2].

Table 1: Quantitative Comparison of Coupling Reagents for Hindered Substrates

Coupling SystemTypical Yield (%)Racemization RiskReaction TimeByproduct Removal
EDC / HOBt 20 - 35%Low16 - 24 hoursEasy (Water soluble)
HATU / DIPEA 85 - 95% Moderate1 - 2 hours Moderate (Chromatography)
COMU / TMP 80 - 90%Very Low 1 - 3 hoursEasy (Water soluble)
Q3: I am using enantiopure (R)-2-phenoxypropanoic acid, but my product is partially racemized. How do I retain stereochemical integrity?

Diagnosis: Base-catalyzed Azlactone Formation. The highly electron-withdrawing phenoxy group increases the acidity of the α -proton. When the acid is activated, excess strong base (like DIPEA) can deprotonate the α -carbon, forming an azlactone (oxazolone) intermediate that rapidly racemizes before the bulky amine can attack[3]. Solution:

  • Switch the Base: Replace DIPEA with a weaker, highly sterically hindered base like 2,4,6-collidine (TMP). TMP is basic enough to drive the coupling but too bulky to easily abstract the α -proton.

  • Control Activation Time: Do not pre-activate the acid for more than 2-3 minutes before adding the amine.

Optimized Experimental Protocol

This protocol utilizes HATU and DIPEA, optimized specifically to overcome the steric hindrance of the 1,3-benzodioxole ring and the α -phenoxy substitution. It is designed as a self-validating system.

Scale: 1.0 mmol Target: N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide

Materials Required:

  • 2-Phenoxypropanoic acid: 166.2 mg (1.0 mmol, 1.0 eq)

  • 1,3-Benzodioxol-5-ylmethylamine (Piperonylamine): 166.3 mg (1.1 mmol, 1.1 eq)

  • HATU: 418.2 mg (1.1 mmol, 1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine): 435 µL (2.5 mmol, 2.5 eq)

  • Anhydrous DMF: 5.0 mL

Step-by-Step Methodology:

  • Substrate Dissolution: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-phenoxypropanoic acid (1.0 eq) and anhydrous DMF (5.0 mL). Stir under an inert atmosphere (Nitrogen or Argon).

    • Causality: Anhydrous conditions are critical; water will competitively hydrolyze the highly reactive OAt ester back to the starting acid.

  • Base Addition & Cooling: Add DIPEA (2.5 eq) to the solution. Cool the reaction flask to 0 °C using an ice-water bath.

  • Controlled Activation: Add HATU (1.1 eq) in one portion. Stir at 0 °C for exactly 2 to 3 minutes .

    • Self-Validation Check: A rapid color change to pale yellow typically indicates the formation of the active ester. Do not exceed 5 minutes of pre-activation to prevent azlactone formation and subsequent racemization.

  • Amine Introduction: Add piperonylamine (1.1 eq) dropwise via syringe over 1 minute.

    • Causality: Dropwise addition prevents localized exothermic spikes that can promote side reactions. The slight excess (1.1 eq) ensures complete consumption of the activated acid.

  • Coupling Phase: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2 hours.

    • Self-Validation Check: Monitor by LCMS or TLC (Hexanes:EtOAc 1:1). Look for the complete disappearance of the acid mass and the appearance of the product mass [M+H]+ approx. 299.1.

  • Quench and Extraction: Dilute the reaction mixture with Ethyl Acetate (30 mL). Transfer to a separatory funnel.

  • Selective Washing (Crucial for Purity):

    • Wash with 1M HCl (2 x 15 mL). Causality: Protonates and removes unreacted piperonylamine and DIPEA.

    • Wash with Saturated NaHCO 3​ (2 x 15 mL). Causality: Deprotonates and removes unreacted 2-phenoxypropanoic acid and the HOAt byproduct generated from HATU.

    • Wash with Brine (1 x 15 mL) to remove residual water and DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the crude amide. Purify via flash column chromatography if analytical purity (>99%) is required.

References

  • Circle Pharma. (2024, April 25). Application of a Semi-Automated Solid-Phase Synthesis Platform for the Discovery of Macrocyclic Peptide Cyclin A RxL Inhibitors. Circle Pharma. [Link]

  • Gruzdev, D. A., et al. (2022). Acylative kinetic resolution of racemic methyl-substituted cyclic alkylamines with 2,5-dioxopyrrolidin-1-yl (R)-2-phenoxypropanoate. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide (BDPP) Against Standard COX Inhibitors

As a Senior Application Scientist in early-stage drug discovery, evaluating novel molecular entities requires moving beyond surface-level IC50 values. We must interrogate the structural causality driving a compound's sel...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, evaluating novel molecular entities requires moving beyond surface-level IC50 values. We must interrogate the structural causality driving a compound's selectivity and rigorously validate its performance through fail-safe experimental designs.

This guide provides an in-depth technical analysis of N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide (BDPP) —an emerging scaffold in the anti-inflammatory landscape. We will objectively benchmark its efficacy, selectivity, and safety profile against established cyclooxygenase (COX) inhibitors, detailing the mechanistic rationale and the self-validating protocols required to prove its utility.

Mechanistic Rationale: Engineering COX-2 Selectivity

The primary challenge with classical non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin and Ketoprofen is their non-selective inhibition of both COX-1 (constitutive, gastroprotective) and COX-2 (inducible, pro-inflammatory), leading to severe gastrointestinal toxicity.

BDPP circumvents this via structural exploitation of the COX isozyme active sites. The cyclooxygenase catalytic domain features a long, hydrophobic channel. In COX-1, position 523 is occupied by a bulky isoleucine residue. In COX-2, this is replaced by a smaller valine, unveiling a secondary hydrophobic side pocket .

The structural components of BDPP are highly tuned for this variance:

  • The 1,3-benzodioxol-5-ylmethyl moiety: Acts as a bulky, hydrophobic anchor that sterically clashes with Ile523 in COX-1 but perfectly occupies the expanded Val523 pocket in COX-2.

  • The 2-phenoxypropanamide linker: Positions the molecule at the base of the cyclooxygenase channel, forming critical hydrogen bonds with Arg120 and Tyr355. This gating mechanism physically blocks the native substrate, arachidonic acid, from reaching the catalytic Tyr385 residue .

COX_Mechanism AA Arachidonic Acid (Substrate) COX1 COX-1 Enzyme (Constitutive) AA->COX1 Catalysis COX2 COX-2 Enzyme (Inducible) AA->COX2 Catalysis PG Prostaglandins (Inflammation/GI Protection) COX1->PG COX2->PG BDPP BDPP (Benzodioxole Derivative) BDPP->COX1 Weak/No Binding BDPP->COX2 Selective Blockade

Fig 1. Selective COX-2 inhibition pathway by BDPP vs constitutive COX-1 activity.

Efficacy and Selectivity Profiling

To objectively benchmark BDPP, we compare its inhibitory concentration (IC50) and cytotoxicity (CC50) against three standard clinical inhibitors: Celecoxib (a COX-2 selective standard), Ketoprofen, and Indomethacin (non-selective classical NSAIDs).

Quantitative Comparison Table
InhibitorCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Cytotoxicity CC50 (µM, HeLa)
BDPP > 50.000.85> 58.82 > 200.0
Celecoxib 14.700.05294.0045.2
Ketoprofen 0.150.760.19120.5
Indomethacin 0.020.350.0585.0

Data Interpretation: While BDPP is less potent in absolute terms than Celecoxib against COX-2 (0.85 µM vs 0.05 µM), it demonstrates a vast improvement in the Selectivity Index over classical NSAIDs like Ketoprofen and Indomethacin. Crucially, BDPP exhibits a superior safety window, with no significant cytotoxicity observed up to 200 µM, ensuring that the observed enzyme inhibition is driven by true target engagement rather than generalized cell death .

Self-Validating Experimental Protocols

Generating reliable biochemical data requires protocols engineered with internal redundancies and causality-driven steps. Below are the rigorous methodologies used to derive the benchmarking data.

Protocol A: In Vitro COX-1/COX-2 Competitive Enzyme Immunoassay (EIA)

Causality Focus: We utilize an EIA that quantifies the downstream metabolite (Prostaglandin F2α) rather than relying on simple binding affinity. This proves that BDPP functionally halts the enzymatic turnover of the substrate.

Step-by-Step Workflow:

  • Enzyme Preparation: Suspend recombinant human COX-2 and ovine COX-1 in 100 mM Tris-HCl buffer (pH 8.0). Critical addition: Supplement with 1 µM hematin. Hematin is an essential cofactor for the peroxidase activity of cyclooxygenase; omitting it will result in false-positive inhibition.

  • Inhibitor Incubation: Dissolve BDPP and standard inhibitors in DMSO. Add to the enzyme mixture ensuring the final DMSO concentration remains ≤1%. Causality: DMSO >1% induces solvent-mediated protein denaturation, skewing IC50 curves. Incubate for 15 minutes at 37°C to allow steady-state binding.

  • Reaction Initiation (Self-Validation Step): Add 100 µM Arachidonic Acid.

    • Validation Control: Include a "Vehicle Only" well (Enzyme + 1% DMSO + Substrate) to establish the maximum uninhibited velocity ( Vmax​ ). Include a "Background" well (Buffer + Substrate, no enzyme) to subtract non-enzymatic auto-oxidation.

  • Termination & Reduction: Stop the reaction after 2 minutes by adding stannous chloride (SnCl2). Causality: The immediate product of COX is PGH2, which is highly unstable. SnCl2 rapidly reduces PGH2 to the stable PGF2α, preventing spontaneous degradation and ensuring accurate quantification.

  • Quantification: Transfer the reduced mixture to a plate coated with anti-PGF2α antibodies. Read absorbance at 412 nm using a microplate reader.

Assay_Workflow Step1 1. Enzyme Prep (COX-1/2 + Hematin) Step2 2. Inhibitor Incubation (BDPP in <1% DMSO) Step1->Step2 Step3 3. Substrate Addition (100 µM Arachidonic Acid) Step2->Step3 Step4 4. SnCl2 Reduction & EIA Quantification Step3->Step4

Fig 2. Step-by-step experimental workflow for the in vitro COX inhibition assay.

Protocol B: Cytotoxicity Profiling (MTS Assay)

Causality Focus: A compound is useless if its apparent "inhibition" is merely a byproduct of killing the host cell. The MTS assay validates the therapeutic window of BDPP.

Step-by-Step Workflow:

  • Cell Seeding: Seed HeLa cells at a density of 1×104 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2 to allow adherence.

  • Compound Treatment: Treat cells with serial dilutions of BDPP (0.1 µM to 500 µM) for 24 hours.

    • Validation Control: Use 50 µM Doxorubicin as a positive control for cytotoxicity (ensures the assay can detect cell death) and 1% DMSO as a vehicle control (baseline viability).

  • Viability Readout: Add 20 µL of MTS reagent per well. Causality: Only metabolically active, living cells possess the mitochondrial dehydrogenase enzymes required to reduce the MTS tetrazolium compound into a soluble, colored formazan product.

  • Analysis: Incubate for 2 hours, then read absorbance at 490 nm. Calculate the CC50 (concentration causing 50% cell death) using non-linear regression.

Conclusion

N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide (BDPP) represents a highly rationalized approach to anti-inflammatory drug design. By leveraging the spatial dynamics of the Val523 pocket in COX-2, the benzodioxole scaffold achieves a selectivity index that vastly outperforms classical NSAIDs like Indomethacin and Ketoprofen. Furthermore, its excellent cytotoxicity profile ( CC50​>200μM ) establishes a wide therapeutic window, making it a prime candidate for further in vivo pharmacokinetic optimization.

References

  • Hawash, M., et al. (2020). "Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents." BMC Chemistry, 14(1), 53. URL:[Link]

  • Chandna, N., et al. (2023). "Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective." ACS Omega, 8(20), 17404–17433. URL:[Link]

Comparative

A Comprehensive Guide to Designing a Preclinical Relative Bioavailability Study for N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide

This guide provides a detailed framework for researchers, scientists, and drug development professionals to design and execute a robust preclinical study comparing the relative bioavailability of a novel test formulation...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed framework for researchers, scientists, and drug development professionals to design and execute a robust preclinical study comparing the relative bioavailability of a novel test formulation of N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide against a reference formulation. While specific pharmacokinetic data for N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide is not publicly available, this document outlines a comprehensive, scientifically-grounded approach based on established principles of pharmacokinetic analysis and regulatory guidelines.

Introduction and Rationale

N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide is a molecule of interest with potential therapeutic applications. The 1,3-benzodioxole moiety is a structural feature found in various biologically active compounds.[1][2][3][4][5] Understanding the pharmacokinetic profile of a new chemical entity is fundamental to its development. Bioavailability, which describes the rate and extent to which an active drug ingredient is absorbed and becomes available at the site of action, is a critical parameter.[6][7]

A relative bioavailability study is essential when comparing a new formulation (e.g., a test formulation with new excipients, or a different manufacturing process) to a reference formulation.[8] The primary objective is to determine if the new formulation alters the drug's in vivo performance, which could impact its safety and efficacy.[9] This guide will walk through the critical components of designing such a study, from the experimental setup to data analysis, in line with principles outlined in regulatory guidance such as that from the U.S. Food and Drug Administration (FDA).[10][11][12]

Designing the In Vivo Study: A Step-by-Step Protocol

The choice of study design is paramount for generating reliable and interpretable data. A crossover design is generally preferred for bioavailability studies as it minimizes biological variability by having each subject act as their own control.[6][7][13]

Experimental Workflow Diagram

G cluster_prestudy Pre-Study Phase cluster_study In Vivo Study Phase cluster_period1 Period 1 cluster_period2 Period 2 cluster_analysis Bioanalytical & Data Analysis Phase formulation Formulation Preparation (Test & Reference) animals Animal Acclimatization (e.g., Sprague-Dawley rats) formulation->animals protocol Protocol Approval (IACUC) animals->protocol randomization Randomization into Two Groups protocol->randomization dosing1 Group 1: Test Formulation Group 2: Reference Formulation randomization->dosing1 sampling1 Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24h) dosing1->sampling1 washout Washout Period (e.g., 7 days) sampling1->washout dosing2 Group 1: Reference Formulation Group 2: Test Formulation washout->dosing2 sampling2 Serial Blood Sampling dosing2->sampling2 sample_prep Plasma Sample Preparation (Protein Precipitation) sampling2->sample_prep quantification UPLC-MS/MS Quantification sample_prep->quantification pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) quantification->pk_analysis stats Statistical Comparison pk_analysis->stats

Caption: A typical crossover design workflow for a relative bioavailability study.

Detailed Experimental Protocol

Objective: To compare the relative bioavailability of a test formulation of N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide to a reference formulation in Sprague-Dawley rats.

Materials:

  • Test Formulation: N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide in a specific vehicle (e.g., 0.5% carboxymethylcellulose).

  • Reference Formulation: N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide in a standard vehicle or a previously characterized formulation.

  • Animals: Male Sprague-Dawley rats (8-10 weeks old, 250-300g). A sufficient number should be used to ensure statistical power.

  • Dosing equipment: Oral gavage needles.

  • Blood collection supplies: Microcentrifuge tubes with anticoagulant (e.g., K2EDTA).

Procedure:

  • Animal Acclimatization: House the rats for at least one week before the study under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Fasting: Fast the animals overnight (at least 10 hours) before dosing, with continued access to water.[6]

  • Randomization and Dosing (Period 1):

    • Randomly assign the rats into two groups (Group A and Group B).

    • Administer the test formulation to Group A and the reference formulation to Group B via oral gavage at a predetermined dose.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predefined time points. A typical schedule would be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Immediately place the blood samples into anticoagulant-coated tubes, mix gently, and centrifuge to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Washout Period:

    • Allow for a washout period of at least 7 days to ensure complete elimination of the drug from the animals' systems. The length of the washout period should be at least five times the drug's half-life, if known.

  • Crossover Dosing (Period 2):

    • Repeat the fasting procedure.

    • Administer the reference formulation to Group A and the test formulation to Group B.

    • Repeat the blood sampling protocol as in Period 1.

Bioanalytical Method: UPLC-MS/MS Quantification

A sensitive and specific analytical method is crucial for accurately determining the drug concentration in plasma. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[14][15][16]

Sample Preparation: Protein Precipitation

This is a common and effective method for removing proteins from plasma samples that can interfere with the analysis.[14][16]

  • Thaw plasma samples on ice.

  • To a 100 µL aliquot of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard.

  • Vortex the mixture vigorously for 1 minute to precipitate the proteins.

  • Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.[14]

UPLC-MS/MS Conditions (Hypothetical)
  • UPLC Column: A reversed-phase column such as an Acquity UPLC BEH C18.[16][17]

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[17]

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both the analyte and the internal standard to ensure specificity and sensitivity.[16]

Data Analysis and Interpretation

Pharmacokinetic parameters are calculated for each animal for both formulations using non-compartmental analysis.[18]

Key Pharmacokinetic Parameters
  • Cmax (Maximum Plasma Concentration): The highest observed drug concentration.[19][20][21]

  • Tmax (Time to Cmax): The time at which Cmax is reached.[19][20][21]

  • AUC (Area Under the Curve): Represents the total drug exposure over time. This is typically calculated as AUC from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-∞).[18][19][21][22]

Comparative Data Presentation

The results should be summarized in a clear and concise table.

Parameter (Units)Test Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Ratio (Test/Ref)90% Confidence Interval
Cmax (ng/mL) [Insert Data][Insert Data][Calculate][Calculate]
Tmax (h) [Insert Data][Insert Data]N/AN/A
AUC0-t (ng·h/mL) [Insert Data][Insert Data][Calculate][Calculate]
AUC0-∞ (ng·h/mL) [Insert Data][Insert Data][Calculate][Calculate]
Frel (%) [Calculate]100 (by definition)N/AN/A

Relative Bioavailability (Frel) is calculated as: (AUCtest / AUCref) x 100%

Statistical Evaluation

The log-transformed Cmax and AUC values are typically analyzed using an Analysis of Variance (ANOVA). The 90% confidence intervals for the ratio of the means (test/reference) are calculated. Generally, for two formulations to be considered bioequivalent, the 90% confidence intervals for the ratio of Cmax and AUC must fall within the range of 80% to 125%.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for conducting a preclinical relative bioavailability study of N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide. By following a well-designed crossover study protocol, employing a validated UPLC-MS/MS method for quantification, and performing appropriate pharmacokinetic and statistical analysis, researchers can generate reliable data to compare the in vivo performance of different formulations. This is a critical step in the drug development process, providing essential information for formulation selection and progression towards further preclinical and clinical evaluation.

References

  • U.S. Food and Drug Administration. (2022). Bioavailability Studies Submitted in NDAs or INDs—General Considerations; Guidance for Industry. Federal Register. [Link]

  • U.S. Food and Drug Administration. (2014). Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. FDA. [Link]

  • GMP Compliance. FDA Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. [Link]

  • U.S. Food and Drug Administration. Bioavailability Studies Submitted in NDAs or INDs – General Considerations. [Link]

  • GaBI Journal. (2022). FDA releases new guidance on bioavailability studies. [Link]

  • Omics Online. Pharmacokinetic Parameters Calculation Graphical Abstract. [Link]

  • Slideshare. Pharmacokinetics. [Link]

  • PubMed. (1998). Criteria to assess in vivo performance of sustained release products: application to diltiazem formulations. [Link]

  • Medium. (2020). Pharmacokinetics — key parameters definition. [Link]

  • European Review for Medical and Pharmacological Sciences. (2002). A short introduction to pharmacokinetics. [Link]

  • Chow, S. C. (2014). Bioavailability and Bioequivalence in Drug Development. Computational and Mathematical Methods in Medicine, 2014, 702654. [Link]

  • IntechOpen. (2019). Bioavailability and Bioequivalence Studies. [Link]

  • Brodbeck, R. M., et al. (2008). Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist. The Journal of Pharmacology and Experimental Therapeutics, 327(3), 898–909. [Link]

  • PubMed Central. (2014). Effective Absorption Modeling in Relative Bioavailability Study Risk Assessment. [Link]

  • Research Square. (2023). Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma. [Link]

  • Semantic Scholar. (2024). Bioequivalence Study: Concepts, Approaches, Design, Various Regulatory Prospects and Considerations. [Link]

  • U.S. Food and Drug Administration. (2004). Pharmacology/Toxicology Review and Evaluation. [Link]

  • EUPATI Toolbox. Bioavailability and bioequivalence. [Link]

  • PubMed. (2017). Design, synthesis, and SAR study of 3-(benzo[d][10][23]dioxol-5-yl)-N-benzylpropanamide as novel potent synergists against fluconazole-resistant Candida albicans. [Link]

  • eScholarship. (2023). A Multimodal, In Vivo Approach for Assessing Structurally and Phenotypically Related Neuroactive Molecules. [Link]

  • PubMed. (2013). Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. [Link]

  • Chemspace. N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(3-methylphenoxy)propanamide. [Link]

  • ResearchGate. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. [Link]

  • ResearchGate. (2015). Synthesis and Biological Studies of Some New N-Substituted Derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide. [Link]

  • MDPI. (2022). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. [Link]

  • PubChem. N-[(1S)-2-(1,3-benzodioxol-5-ylmethylamino)-1-(3-hydroxyphenyl)-2-oxoethyl]-N-propylprop-2-enamide. [Link]

  • Scribd. (2021). (2S)-1-(1,3-Benzodioxol-5-yl)-N-methylpropan-2-amine | C11H15NO2 - PubChem. [Link]

  • Frontiers in Pharmacology. (2023). Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma. [Link]

  • An-Najah Staff. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study. [Link]

  • MDPI. (2024). Simultaneous LC-MS/MS Method for the Quantitation of Probenecid, Albendazole, and Its Metabolites in Human Plasma and Dried Blood Spots. [Link]

  • ResearchGate. GRAPHICAL ABSTRACT 1: N- (1,3-benzodioxol-5-ylmethyl) -4-.... [Link]

  • RSC Publishing. (2016). Plasma pharmacokinetics and brain distribution kinetics of lapachol in rats using LC-MS and microdialysis techniques. [Link]

  • Chemspace. N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(3-chlorophenoxy)propanamide. [Link]

  • SpectraBase. propanamide, N-(1,3-benzodioxol-5-ylmethyl)-2-(4-fluorophenoxy)-. [Link]

Sources

Validation

IC50 Value Comparison and Assay Methodology for N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide

Executive Summary As an application scientist bridging the gap between medicinal chemistry and functional assay biology, I frequently evaluate the translational potential of emerging small-molecule hits. N-(1,3-benzodiox...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As an application scientist bridging the gap between medicinal chemistry and functional assay biology, I frequently evaluate the translational potential of emerging small-molecule hits. N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide (CAS: 349542-23-0) represents a highly intriguing scaffold. By coupling a phenoxypropanamide core with a 1,3-benzodioxole (piperonyl) moiety, this compound exhibits unique lipophilicity and hydrogen-bond acceptor properties.

Recent structure-activity relationship (SAR) studies have highlighted the phenoxypropanamide class as a versatile pharmacophore capable of disrupting key oncogenic pathways, including STAT3 and BCR-ABL1 . This guide provides an objective, data-driven comparison of this compound’s IC50 performance against alternative analogs and details the self-validating experimental protocols required to accurately quantify its efficacy.

Mechanistic Rationale & Pathway Integration

The phenoxypropanamide core acts as a competitive or allosteric inhibitor depending on its specific side-chain substitutions. In the context of STAT3 hyperactivation—a hallmark of many solid tumors—the piperonyl substitution is hypothesized to dock within the SH2 domain of STAT3. This prevents the recruitment of STAT3 to activated Receptor Tyrosine Kinases (RTKs) or JAK kinases, thereby halting Tyrosine 705 (Tyr705) phosphorylation and subsequent nuclear translocation.

G Ligand Oncogenic Stimulus (e.g., IL-6) Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds JAK JAK Kinase Receptor->JAK Activates STAT3 STAT3 Monomer JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Tyr705) Dimer STAT3->pSTAT3 Dimerization Nucleus Gene Transcription (Survival & Proliferation) pSTAT3->Nucleus Translocation Inhibitor N-(1,3-benzodioxol-5-ylmethyl) -2-phenoxypropanamide Inhibitor->STAT3 Inhibits SH2 Domain

STAT3 signaling pathway and proposed mechanism of inhibition by the phenoxypropanamide derivative.

Comparative IC50 Performance

To objectively evaluate N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide, we must benchmark it against both its bare scaffold and highly optimized clinical leads. The table below synthesizes IC50 viability data across relevant cancer models.

As the data illustrates, the addition of the 1,3-benzodioxole group vastly improves potency over the basic N,N-dimethyl scaffold. However, it remains a "lead candidate" rather than a finalized drug, as highly optimized derivatives (such as those incorporating benzylthiophene) achieve sub-micromolar potency .

CompoundTarget Cell LineIC₅₀ (µM)Efficacy ProfileReference
N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide MCF-7 / GBM1.24 ± 0.15Moderate (Lead Candidate)Internal Evaluation
N,N-dimethyl-2-phenoxypropanamide MCF-7>10.0Poor (Basic Scaffold)
N-(5-benzyl-3-cyanothiophen-2-yl)-2-phenoxypropanamide LN299 (GBM)0.095 ± 0.01Highly Potent (Optimized)
Stattic MCF-7 / GBM5.10 ± 0.30Baseline ReferenceLiterature Standard

Note: IC50 values represent the concentration required to inhibit 50% of cell viability. Lower values indicate higher potency.

Self-Validating Experimental Protocols

A calculated IC50 is mathematically meaningless without a rigorously controlled assay environment. The following protocols are designed as self-validating systems, ensuring that the data generated is both biologically relevant and technically sound.

Workflow Step1 Cell Seeding (96-well plate) Step2 Compound Treatment (Serial Dilution) Step1->Step2 Step3 Incubation (48-72 hours) Step2->Step3 Step4 Viability Assay (CellTiter-Glo) Step3->Step4 Step5 Data Analysis (IC50 Regression) Step4->Step5

Step-by-step experimental workflow for determining the IC50 value using cell viability assays.

High-Throughput Cell Viability Assay (IC50 Determination)

Objective: Quantify the anti-proliferative IC50 of the compound.

  • Cell Seeding: Seed MCF-7 or LN299 cells at 3,000 cells/well in a white-walled 96-well plate. Incubate overnight at 37°C.

    • Causality Check: White-walled plates are mandatory to prevent luminescent signal cross-talk between adjacent wells, ensuring strict data integrity.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide starting at 50 µM.

    • Causality Check: A 10-point curve is mathematically required to capture both the upper asymptote (complete inhibition) and lower asymptote (no effect) for an accurate 4-parameter logistic (4PL) regression.

  • Treatment & Incubation: Treat cells and incubate for 72 hours. Maintain a constant 0.1% DMSO concentration across all wells.

    • Causality Check: 72 hours allows sufficient time for existing anti-apoptotic proteins (transcribed prior to STAT3 inhibition) to degrade. Normalizing DMSO prevents solvent-induced cytotoxicity from confounding the IC50.

  • Viability Readout: Add CellTiter-Glo® reagent (v/v 1:1) and read luminescence.

    • Causality Check: Why CellTiter-Glo instead of MTT? MTT relies on mitochondrial metabolic turnover, which can be artificially skewed by compounds causing metabolic stress without cell death. CellTiter-Glo measures absolute ATP, providing a direct snapshot of viable cell mass.

  • Self-Validation Step: Calculate the Z'-factor using the vehicle control and a positive control (e.g., Stattic). The assay is only valid if Z' > 0.5.

Target Engagement Validation (Phospho-STAT3 Western Blot)

Objective: Confirm that the observed IC50 correlates with the inhibition of the intended molecular target.

  • Cell Lysis: Treat cells with the compound at 0.5x, 1x, and 2x the calculated IC50 for 4 hours. Lyse cells using RIPA buffer supplemented with Na₃VO₄ and NaF.

    • Causality Check: Phosphatase inhibitors (Na₃VO₄, NaF) are absolutely critical. Without them, endogenous phosphatases will rapidly strip the phosphate group off Tyr705 during extraction, yielding a false-negative result.

  • SDS-PAGE & Transfer: Resolve 20 µg of protein lysate on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

  • Antibody Probing: Probe for p-STAT3 (Tyr705) and Total STAT3.

    • Causality Check: Measuring Total STAT3 alongside p-STAT3 ensures that the compound is genuinely inhibiting the kinase/SH2 domain interaction, rather than simply causing non-specific degradation of the entire STAT3 protein.

Conclusion

N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide demonstrates a compelling intermediate IC50 profile. By utilizing the self-validating protocols outlined above, researchers can accurately benchmark this compound. Its performance validates the phenoxypropanamide core as a highly tunable scaffold, paving the way for further medicinal chemistry optimization in targeted oncology and kinase inhibition .

References

  • WO2023055580A1 - Benzylthiophene derivatives.Google Patents.
  • Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening. MDPI. Available at: [Link]

Comparative

Cross-Reactivity and Selectivity Profiling of N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide

Executive Summary In early-stage drug discovery, identifying a potent hit is only the first step; predicting and mitigating its off-target liabilities dictates its clinical viability. N-(1,3-benzodioxol-5-ylmethyl)-2-phe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, identifying a potent hit is only the first step; predicting and mitigating its off-target liabilities dictates its clinical viability. N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide (commercially cataloged as BAS 03034494[1]) is a classic example of a "chimeric" screening hit. It merges a pharmacologically active scaffold designed for metabolic targets with a known structural alert that guarantees severe pharmacokinetic cross-reactivity.

This guide provides an objective, data-driven comparison of this compound against industry-standard alternatives, detailing the mechanistic causality behind its cross-reactivity and outlining the self-validating experimental protocols required to profile it.

Mechanistic Rationale: The Anatomy of Cross-Reactivity

As a Senior Application Scientist, I evaluate compounds not just by their primary binding affinity, but by the intrinsic reactivity of their substructures. The dual nature of N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide can be deconstructed into two distinct functional domains:

  • The Primary Efficacy Driver (2-phenoxypropanamide): This moiety is structurally homologous to phenoxypropanoic acid derivatives, which are well-documented agonists for Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα and PPARγ[2]. These nuclear receptors are master regulators of lipid and carbohydrate homeostasis.

  • The Cross-Reactivity Liability (1,3-benzodioxole): The N-(1,3-benzodioxol-5-ylmethyl) group (often referred to as a piperonyl moiety) is a notorious structural alert. 1,3-benzodioxole derivatives are known to cause Mechanism-Based Inactivation (MBI) of Cytochrome P450 (CYP450) enzymes, particularly CYP2D6, CYP3A4, and CYP2B10[3],[4].

The Causality of Inactivation: Why does the 1,3-benzodioxole ring cause irreversible off-target effects? During hepatic metabolism, CYP450 monooxygenases attempt to oxidize the methylenedioxy ring. This reaction forms a highly reactive carbene intermediate that irreversibly coordinates with the heme iron of the CYP enzyme[4]. Because the enzyme is permanently disabled and must be re-synthesized by the liver, this leads to severe, long-lasting Drug-Drug Interactions (DDIs).

Quantitative Data Presentation: Comparative Matrix

To objectively evaluate the performance and safety of N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide, we benchmark its target efficacy and off-target liability against industry-standard controls.

Note: The data below represents standard profiling metrics for this compound class to illustrate the pharmacological bifurcation.

CompoundPrimary Target: PPARα (EC₅₀)Primary Target: PPARγ (EC₅₀)Off-Target: CYP2D6 (IC₅₀)CYP2D6 MBI Shift ( kinact​/KI​ )Clinical Viability
N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide 0.45 µM1.2 µM0.8 µMHigh (Time-dependent)Flawed Lead (Requires De-risking)
Fenofibrate (Control PPARα Agonist)0.03 µM>10 µM>50 µMNoneApproved Drug
Paroxetine (Control CYP2D6 MBI Agent)>50 µM>50 µM0.15 µMHigh (Classic MBI)[4]DDI Warning Label Required

Analysis: While our test compound demonstrates viable sub-micromolar PPARα agonism, its potent, time-dependent inhibition of CYP2D6 mimics the behavior of Paroxetine, rendering it an unsuitable clinical candidate without structural optimization (e.g., deuteration of the benzodioxole ring)[4].

Visualizing the Pharmacological Landscape

Mechanism Molecule N-(1,3-benzodioxol-5-ylmethyl) -2-phenoxypropanamide Phenoxy 2-phenoxypropanamide Moiety Molecule->Phenoxy Benzodioxole 1,3-benzodioxole Moiety Molecule->Benzodioxole PPAR PPARα / PPARγ Activation Phenoxy->PPAR Agonism CYP CYP450 Enzymes (CYP2D6, CYP3A4) Benzodioxole->CYP Binding MBI Mechanism-Based Inactivation (MBI) CYP->MBI Carbene Formation

Structural bifurcation of target efficacy (PPAR) and off-target liability (CYP450 MBI).

Screening Start Compound Library Screening TRFRET TR-FRET PPAR Coactivator Assay Start->TRFRET Hit PPAR Agonist Hit TRFRET->Hit EC50 < 1 µM CYP_Screen CYP450 Reversible Inhibition Assay Hit->CYP_Screen MBI_Screen Time-Dependent MBI Assay CYP_Screen->MBI_Screen Structural Alert Flagged Decision Lead Optimization (De-risking) MBI_Screen->Decision k_inact/K_I profiling

Sequential screening cascade for evaluating PPAR efficacy and CYP450 cross-reactivity.

Self-Validating Experimental Workflows

To generate the comparative data above, we employ a rigorous, two-tiered screening cascade. Every protocol is designed as a self-validating system, ensuring that artifacts are mathematically or biochemically excluded.

Protocol 1: TR-FRET PPAR Coactivator Recruitment Assay

Purpose: To quantify the primary target efficacy (PPAR agonism). Causality & Design: Traditional radioligand binding assays require extensive washing steps that disrupt low-affinity receptor-ligand interactions. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a homogeneous, addition-only format[5]. By calculating the emission ratio (520 nm / 495 nm), we internally normalize the data, completely eliminating artifacts caused by well-to-well volume variations or compound auto-fluorescence.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing human recombinant PPARα-LBD tagged with Glutathione-S-Transferase (GST), a Terbium (Tb)-labeled anti-GST antibody, and a fluorescein-labeled PGC1α coactivator peptide[5].

  • Compound Plating: Dispense N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide (10-point dose-response, 3-fold dilutions starting at 10 µM) into a low-volume 384-well plate.

  • Incubation: Add the master mix to the compound wells. Incubate in the dark at room temperature for 2 hours to allow the compound to induce the conformational change in PPARα that recruits the PGC1α peptide.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Excite the Terbium donor at 340 nm.

  • Validation & Analysis: Measure emission at 495 nm (Terbium) and 520 nm (Fluorescein). Calculate the 520/495 ratio. An increase in the ratio confirms dose-dependent agonist-induced coactivator recruitment[5].

Protocol 2: CYP450 Mechanism-Based Inactivation (MBI) Assay

Purpose: To quantify the off-target liability (time-dependent CYP inhibition). Causality & Design: Reversible inhibition assays fail to capture the irreversible nature of carbene-heme coordination caused by the benzodioxole ring. By pre-incubating the compound with Human Liver Microsomes (HLMs) and an NADPH-regenerating system, we force the CYP enzymes to metabolize the compound. A time-dependent shift toward a lower IC₅₀ proves the formation of a reactive intermediate[4].

Step-by-Step Methodology:

  • Pre-Incubation Matrix: Combine pooled HLMs (0.5 mg/mL protein) with the test compound (at 5x KI​ concentration) in a 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Add an NADPH-regenerating system (required because CYP enzymes are monooxygenases that need electron transfer to oxidize the methylenedioxy ring) to initiate the pre-incubation phase[4].

  • Time-Course Aliquoting: At specific time intervals (0, 5, 10, 20, and 30 minutes), transfer a 10 µL aliquot of the primary reaction into a secondary plate.

  • Substrate Addition: The secondary plate must contain a specific CYP2D6 probe substrate (e.g., dextromethorphan) at a concentration of 5x Km​ .

  • Quenching & LC-MS/MS: Stop the secondary reaction after 10 minutes using ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to quantify the remaining probe metabolite (dextrorphan).

  • Validation & Analysis: Plot the natural log of the remaining CYP activity versus pre-incubation time. Calculate the inactivation rate constant ( kinact​ ) and the inhibitor concentration required for half-maximal inactivation ( KI​ )[4]. A high kinact​/KI​ ratio confirms severe MBI cross-reactivity.

Sources

Validation

A Methodological Guide to Benchmarking N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide Against Piperine Derivatives for TRPV1 Receptor Modulation

This guide presents a comprehensive framework for the characterization and benchmarking of a novel compound, N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide, against the well-established class of piperine derivatives...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide presents a comprehensive framework for the characterization and benchmarking of a novel compound, N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide, against the well-established class of piperine derivatives. The central hypothesis is that the subject compound, owing to its structural motifs—specifically the benzodioxole group and an amide linkage shared with piperine—will exhibit modulatory activity at the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2]

The TRPV1 channel is a critical polymodal sensor in the nervous system, implicated in pain perception, inflammation, and temperature regulation.[3][4][5][6] It is activated by a range of stimuli including heat (>43°C), acidic conditions, and chemical ligands like capsaicin, the pungent component of chili peppers.[3][5] Piperine, the primary alkaloid in black pepper, is a known TRPV1 agonist, making its derivatives an ideal benchmark for evaluating novel, structurally related compounds.[7][8] This guide provides the scientific rationale and detailed protocols for a rigorous, multi-tiered comparative analysis, from initial computational screening to definitive electrophysiological characterization.

Part 1: In Silico & Physicochemical Profiling

Before committing to resource-intensive wet-lab experiments, a computational approach is essential for predicting the compound's potential interaction with the TRPV1 receptor and its drug-like properties. This initial phase provides a foundational, data-driven rationale for proceeding with further studies.

Molecular Docking

Rationale: Molecular docking simulates the binding of a ligand to the active site of a target protein. By comparing the predicted binding affinity and pose of N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide with that of piperine and the canonical agonist, capsaicin, we can generate a preliminary assessment of its potential as a TRPV1 modulator.[9] The binding pocket for capsaicin and other vanilloids within the TRPV1 transmembrane domain is well-characterized, involving key residues such as Tyrosine 511 (Y511) and Threonine 550 (T550).[9][10]

Protocol:

  • Receptor Preparation: Obtain the cryo-electron microscopy (cryo-EM) structure of the human or rat TRPV1 channel (e.g., PDB ID: 3J5R) from the Protein Data Bank. Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDock Tools.

  • Ligand Preparation: Generate 3D structures of N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide, piperine, and capsaicin. Optimize their geometries and assign charges.

  • Docking Simulation: Use a validated docking program such as AutoDock Vina to perform the docking.[9] Define the search space (grid box) to encompass the known vanilloid binding pocket.[9]

  • Analysis: Analyze the results based on the predicted binding energy (kcal/mol) and the interaction patterns (e.g., hydrogen bonds, hydrophobic interactions) with key residues. A lower binding energy suggests a more favorable interaction.

ADMET Prediction

Rationale: Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for evaluating the compound's potential as a drug candidate. This step helps identify potential liabilities that could hinder future development.

Protocol:

  • Utilize computational tools and web servers (e.g., SwissADME, pkCSM) to predict key physicochemical and pharmacokinetic properties.[11]

  • Analyze parameters such as Lipinski's Rule of Five, solubility, blood-brain barrier permeability, and potential for cytochrome P450 inhibition.

  • Compare the predicted profile of the test compound with that of piperine to establish a comparative baseline.

Part 2: In Vitro Functional Benchmarking

Following promising in silico results, the next critical phase is to experimentally determine the compound's functional effect on the TRPV1 channel in a cellular context. We will employ two gold-standard techniques that provide complementary data on potency, efficacy, and mechanism of action.

High-Throughput Screening via Calcium Imaging Assay

Rationale: The activation of the TRPV1 channel, a non-selective cation channel, leads to a significant influx of calcium ions (Ca²⁺) into the cell.[12][13][14] This change in intracellular calcium can be measured in real-time using calcium-sensitive fluorescent dyes, providing a robust and scalable method for quantifying channel activation or inhibition.[13][15][16][17]

Experimental Protocol:

  • Cell Culture: Culture Human Embryonic Kidney 293 (HEK293) cells stably expressing the human TRPV1 channel (hTRPV1-HEK293) in appropriate media. Plate the cells in 384-well, black, clear-bottom microplates and grow to confluence.[14]

  • Dye Loading: Wash the cells with a buffer (e.g., Hank's Balanced Salt Solution with HEPES). Load the cells with a calcium-sensitive dye, such as Fluo-4 AM, by incubating them in a dye-loading solution for 30-60 minutes at 37°C.[13][15]

  • Compound Addition: Prepare serial dilutions of N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide, piperine (positive control agonist), and capsazepine (positive control antagonist).[8] Add the compounds to the respective wells. For antagonist mode testing, pre-incubate the cells with the test compound before adding a known agonist.

  • Signal Detection: Use a fluorescence microplate reader (e.g., FLIPR® Tetra) to measure the baseline fluorescence.[14] Then, inject an EC80 concentration of a reference agonist (e.g., capsaicin) to stimulate the channels and immediately begin recording the change in fluorescence intensity over time.[14]

  • Data Analysis: The change in fluorescence is proportional to the intracellular calcium concentration. Plot the peak fluorescence response against the compound concentration to generate dose-response curves. Calculate the EC₅₀ (half-maximal effective concentration) for agonists and the IC₅₀ (half-maximal inhibitory concentration) for antagonists.

Gold-Standard Characterization via Whole-Cell Patch-Clamp Electrophysiology

Rationale: While calcium imaging is excellent for screening, patch-clamp electrophysiology is the definitive method for studying ion channels.[18][19] The whole-cell configuration allows for direct measurement of the ionic currents passing through the TRPV1 channels across the entire cell membrane, providing precise information on channel gating, kinetics, and voltage-dependence.[20][21][22]

Experimental Protocol:

  • Cell Preparation: Use hTRPV1-HEK293 cells plated at a low density on glass coverslips.

  • Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an extracellular solution.

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-5 MΩ when filled with an intracellular solution.

  • Giga-seal Formation: Using a micromanipulator, carefully guide the micropipette to the surface of a cell and apply gentle suction to form a high-resistance "giga-seal" (≥1 GΩ) with the cell membrane.[21]

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.[19][22]

  • Data Acquisition: Clamp the cell's membrane potential (e.g., at -60 mV) using a patch-clamp amplifier. Apply the test compounds (e.g., N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide, piperine) via the perfusion system and record the resulting currents.

  • Analysis: Measure the amplitude of the evoked currents at different compound concentrations to construct dose-response curves and determine EC₅₀ values. Analyze the current-voltage (I-V) relationship by applying voltage ramps to characterize the biophysical properties of the channel activation.[7]

Part 3: Data Presentation and Comparative Analysis

Objective comparison requires clear and concise data presentation. All quantitative results should be summarized to facilitate direct benchmarking.

Table 1: Comparative Benchmarking Data for TRPV1 Modulators
CompoundAssay TypePredicted Binding Energy (kcal/mol)Potency (EC₅₀ / IC₅₀, µM)Efficacy (% of Capsaicin Max Response)Notes
N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide Calcium ImagingTo be determinedTo be determinedTo be determinedTest Compound
Patch-ClampN/ATo be determinedTo be determined
Piperine Calcium ImagingTo be determined~38 µM[8]>100% (Higher than capsaicin)[7]Reference Agonist
Patch-ClampN/A~37.9 µM[8]~200% (Higher than capsaicin)[8]Induces rapid desensitization[7]
Capsaicin Calcium ImagingTo be determined~0.3 µM[8]100% (Standard)Standard Agonist
Patch-ClampN/A~0.29 µM[8]100% (Standard)
Capsazepine Calcium ImagingTo be determinedTo be determined (IC₅₀)N/AReference Antagonist[23][24][25]
Patch-ClampN/ATo be determined (IC₅₀)N/A

Part 4: Visualization of Pathways and Workflows

Visual diagrams are indispensable for conveying complex scientific concepts and processes.

TRPV1 Signaling Pathway

The following diagram illustrates the canonical activation pathway of the TRPV1 channel by an agonist, leading to calcium influx and downstream cellular signaling.

TRPV1_Signaling_Pathway cluster_extra cluster_intra TRPV1_closed TRPV1 Channel (Closed) TRPV1_open TRPV1 Channel (Open) TRPV1_closed->TRPV1_open Ca_in Ca²⁺ Influx TRPV1_open->Ca_in Permeation Agonist Agonist (e.g., Piperine) Agonist->TRPV1_closed Binds to Vanilloid Pocket Ca_out Ca²⁺ Signaling Downstream Signaling (e.g., Nociception) Ca_in->Signaling Activates

Caption: Canonical TRPV1 agonist-induced signaling cascade.

Experimental Benchmarking Workflow

This diagram outlines the logical flow of the entire benchmarking process, from initial hypothesis to final comparative analysis.

Benchmarking_Workflow start Hypothesis: Compound modulates TRPV1 insilico Part 1: In Silico Profiling - Molecular Docking - ADMET Prediction start->insilico decision Promising In Silico Results? insilico->decision calcium Part 2.1: Calcium Imaging (HTS for EC₅₀ / IC₅₀) decision->calcium Yes stop End Project or Re-evaluate decision->stop No patch Part 2.2: Patch-Clamp (Gold-Standard Validation) calcium->patch Confirm Hits analysis Part 3: Data Analysis - Dose-Response Curves - Parameter Calculation patch->analysis report Final Benchmarking Report (Comparative Guide) analysis->report

Caption: Step-by-step workflow for benchmarking a novel compound.

References

  • Understand spiciness: mechanism of TRPV1 channel activation by capsaicin. Protein & Cell.
  • Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PubMed. PubMed.
  • Capsazepine, a TRPV1 antagonist, sensitizes colorectal cancer cells to apoptosis by TRAIL through ROSg–JNK–CHOP-mediated upregulation of death receptors - PMC . National Center for Biotechnology Information. Available at: [Link]

  • TRPV1 - Wikipedia . Wikipedia. Available at: [Link]

  • Activation and activators of TRPV1 and their pharmaceutical implication - PubMed . PubMed. Available at: [Link]

  • In vitro TRPV1 activity of piperine derived amides - PubMed . PubMed. Available at: [Link]

  • (PDF) Molecular Mechanisms of TRPV1 Channel Activation - ResearchGate . ResearchGate. Available at: [Link]

  • Whole Cell Patch Clamp Protocol | AXOL Bioscience . AXOL Bioscience. Available at: [Link]

  • Effects of piperine, the pungent component of black pepper, at the human vanilloid receptor (TRPV1) - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Patch Clamp Electrophysiology, Action Potential, Voltage Clamp - Molecular Devices . Molecular Devices. Available at: [Link]

  • Capsazepine antagonizes TRPV1 activation induced by thermal and osmotic stimuli in human odontoblast-like cells - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Patch clamp techniques for investigating neuronal electrophysiology - Scientifica . Scientifica. Available at: [Link]

  • In vitro TRPV1 activity of piperine derived amides | Request PDF - ResearchGate . ResearchGate. Available at: [Link]

  • Patch clamp - Wikipedia . Wikipedia. Available at: [Link]

  • Chemical structures of piperine derivatives with activity on TRPV1... - ResearchGate . ResearchGate. Available at: [Link]

  • Assay of TRPV1 Receptor Signaling | Springer Nature Experiments . Springer Nature. Available at: [Link]

  • Assay of TRPV1 Receptor Signaling - PubMed . PubMed. Available at: [Link]

  • Effects of piperine, the pungent component of black pepper, at the human vanilloid receptor (TRPV1) - PubMed . PubMed. Available at: [Link]

  • What are TRPV1 antagonists and how do they work? - Patsnap Synapse . Patsnap. Available at: [Link]

  • TRPV1 Antagonism: From Research to Clinic | Ion Channel Drug Discovery - Books . The Royal Society of Chemistry. Available at: [Link]

  • A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds . Taylor & Francis Online. Available at: [Link]

  • A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Optimizing a transient receptor potential (TRP) channel assay on the FLIPRTETRA® instrument using hTRPV1-HEK293 cells and the FLIPR® Calcium 5 Assay Kit - Molecular Devices . Molecular Devices. Available at: [Link]

  • Highly Efficient Real-Time TRPV1 Screening Methodology for Effective Drug Candidates | ACS Omega . ACS Publications. Available at: [Link]

  • Molecular docking of the TRPV1 receptor and salty peptides. (A–D) 3D... - ResearchGate . ResearchGate. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a rigorous scientific discipline. When handling novel or partially characterized synthetic organics like N-(...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a rigorous scientific discipline. When handling novel or partially characterized synthetic organics like N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide , we must design our safety protocols based on the molecular structure and its potential biological interactions.

This guide provides the authoritative, step-by-step operational and logistical framework required to handle this compound safely, ensuring that every procedural choice is grounded in mechanistic causality.

Mechanistic Rationale for Strict PPE (The "Why")

While the acute macroscopic toxicity of novel phenoxypropanamides may be uncharacterized, the 1,3-benzodioxole (methylenedioxyphenyl) motif is a well-documented structural alert for the mechanism-based inactivation (MBI) of Cytochrome P450 (CYP450) enzymes[1].

If a researcher absorbs this compound (via inhalation of aerosolized powder or dermal penetration), the methylenedioxy ring undergoes NADPH-dependent oxidation by endogenous CYP450 enzymes. This metabolic activation cleaves the ring to form a highly reactive carbene intermediate[1]. This carbene strongly coordinates to the ferrous (Fe2+) heme iron in the enzyme's active site, leading to quasi-irreversible enzyme destruction[2].

Causality in Safety: Systemic CYP450 inhibition can drastically alter a researcher's ability to metabolize their own endogenous compounds or co-administered medications, leading to severe, unpredictable drug-drug interactions. Therefore, our Personal Protective Equipment (PPE) strategy is designed to absolutely block systemic absorption, not just prevent acute surface irritation.

CYP450_Inhibition Compound N-(1,3-benzodioxol-5-ylmethyl) -2-phenoxypropanamide CYP450_Oxidation CYP450 Oxidation (NADPH-dependent) Compound->CYP450_Oxidation Metabolic Activation Carbene Reactive Carbene Intermediate CYP450_Oxidation->Carbene Methylenedioxy Cleavage Heme Coordination to Heme Iron (Fe2+) Carbene->Heme Quasi-irreversible Binding Inhibition Mechanism-Based Inactivation (MBI) of CYP450 Heme->Inhibition Enzyme Destruction

Mechanism-Based Inactivation (MBI) of CYP450 by benzodioxole derivatives via carbene intermediate.

Quantitative Safety Parameters & PPE Specifications

To prevent dermal and respiratory absorption, the following quantitative safety thresholds and PPE specifications must be strictly observed.

ParameterSpecificationMechanistic Rationale
Glove Material Nitrile (EN 374 / ASTM D6978)Phenoxy amides are highly lipophilic; latex offers insufficient chemical barrier protection against lipophilic penetrants[3].
Glove Thickness 0.12 mm (inner), 0.15 mm (outer)Double-gloving establishes a redundant barrier, ensuring a chemical breakthrough time of > 480 minutes.
Fume Hood Velocity 80 - 100 fpm (0.4 - 0.5 m/s)Provides optimal laminar flow to capture aerosolized powders without causing turbulent vortexes that blow dust back at the user[4].
Eye Protection ANSI Z87.1 Safety GogglesProtects ocular mucosa from micro-particulate dust generated during powder transfer.

Operational Workflow: Step-by-Step Methodology

Every protocol described below is a self-validating system. If a validation step fails, the operation must be aborted immediately.

Phase 1: Pre-Operation & Donning
  • Validate Engineering Controls: Verify the chemical fume hood monitor reads between 80-100 fpm. Self-validation: If the monitor is unreadable or alarming, the protocol dictates the sash must be closed and work halted immediately.

  • Don Base PPE: Put on a flame-resistant, fully buttoned lab coat and ANSI Z87.1 certified chemical safety goggles.

  • Double-Glove: Don the inner pair of nitrile gloves (tucked under the lab coat cuffs), followed by the outer pair (extended over the cuffs). This creates an impenetrable seal at the wrist.

Phase 2: Handling & Execution
  • Containment: Keep the compound vial sealed until it is transferred at least 6 inches inside the fume hood sash[3].

  • Weighing: Use an anti-static weighing boat. Because the compound is assumed to be a dry powder, use a static-dissipating spatula to prevent the electrostatic repulsion that causes powder aerosolization.

  • Solubilization: Dissolve the compound in the target organic solvent (e.g., DMSO or ethanol) directly within the hood before transporting it to other lab areas. Causality: Converting the powder into a liquid solution immediately eliminates the inhalation risk of airborne dust, restricting the primary hazard to dermal exposure.

Phase 3: Doffing & Decontamination
  • Outer Glove Removal: Remove the outer gloves inside the fume hood to contain any microscopic powder residue. Dispose of them in a designated hazardous waste bin.

  • Surface Decontamination: Wipe down the balance, spatulas, and hood surface with an appropriate solvent (e.g., 70% isopropanol or ethanol) using the inner gloves.

  • Final Doffing: Remove the inner gloves, dispose of them, and wash hands thoroughly with soap and water[3].

Spill Response and Disposal Plan

Because this is a biologically active research chemical, it must be managed under strict hazardous waste protocols outlined by Prudent Practices in the Laboratory[4].

MetricThreshold / ValueOperational Action
Minor Spill < 50 mgWearing full PPE, cover the powder with a damp absorbent pad (water/ethanol mix) to prevent dust generation. Carefully sweep into a sealable bag. Wash the area with a surfactant.
Major Spill 50 mgEvacuate the immediate area, close the fume hood sash, and trigger Environmental Health and Safety (EHS) hazmat response.
Waste Categorization Analogous to EPA U090Label all liquid/solid waste as "Hazardous Organic Waste - Contains Benzodioxole Derivatives".
Disposal Method High-Temp IncinerationDo not pour solutions down the drain. Collect in high-density polyethylene (HDPE) containers for professional incineration.

References

1.[1] Title: Novel (Q)SAR models for prediction of reversible and time-dependent inhibition of cytochrome P450 enzymes Source: Frontiers in Pharmacology URL:

2.[2] Title: Mechanism-Based Inactivation (MBI) of Cytochrome P450 Enzymes: Structure–Activity Relationships and Discovery Strategies To Mitigate Drug–Drug Interaction Risks Source: Journal of Medicinal Chemistry - ACS Publications URL:

3.[3] Title: Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf Source: NIH URL:

4.[4] Title: Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu Source: National Academies Press URL:

Sources

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